molecular formula C16H20ClN3O3S B1683664 Tripamide CAS No. 73803-48-2

Tripamide

货号: B1683664
CAS 编号: 73803-48-2
分子量: 369.9 g/mol
InChI 键: UHLOVGKIEARANS-NIFPGPBJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tripamide is an organic molecular entity.

属性

CAS 编号

73803-48-2

分子式

C16H20ClN3O3S

分子量

369.9 g/mol

IUPAC 名称

N-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-4-chloro-3-sulfamoylbenzamide

InChI

InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)/t9-,10+,12-,13+

InChI 键

UHLOVGKIEARANS-NIFPGPBJSA-N

手性 SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N

规范 SMILES

C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

E 614
E614
N-(4-azo-endo-tricyclo(5.2.1.0.(2.6))-decan)-4-chloro-3-sulfamoylbenzamide
tripamide

产品来源

United States

Foundational & Exploratory

Tripamide's Action in Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripamide is a diuretic agent that has been a subject of interest due to its therapeutic effects in managing hypertension and edema. While often categorized with thiazide-like diuretics, compelling evidence from renal clearance studies in humans points towards a primary mechanism of action in the thick ascending limb of the loop of Henle, characteristic of a loop diuretic. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the renal tubules, addressing the conflicting classifications and delving into its molecular targets, physiological effects, and the experimental basis for these findings. The guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and renal physiology.

Introduction

This compound is a sulfonamide-derived diuretic with antihypertensive properties.[1] Its primary therapeutic application lies in the management of fluid retention and high blood pressure.[2] The precise mechanism by which this compound exerts its diuretic and antihypertensive effects has been a subject of some debate, with literature variously classifying it as a thiazide-like diuretic or a loop diuretic. This guide aims to clarify this ambiguity by presenting and analyzing the available scientific evidence, with a focus on its action within the intricate network of the renal tubules.

Primary Site and Mechanism of Action in the Renal Tubule

The diuretic effect of this compound is achieved by inhibiting the reabsorption of sodium and chloride ions in the nephron, leading to increased water excretion (diuresis).[2]

Evidence for Action in the Thick Ascending Limb of Henle's Loop
  • Increased Fractional Free Water Clearance: During water loading, this compound administration led to a significant increase in fractional free water clearance, an effect that is opposite to that observed with thiazide diuretics.[1] This indicates an inhibition of solute reabsorption in the diluting segment of the nephron, which is the thick ascending limb.

  • Inhibition of Solute Reabsorption: When accounting for the delivery of solute to the diluting segment, this compound was shown to decrease the ratio of free water clearance to solute delivery, confirming an inhibitory effect on solute reabsorption in the cortical segment of the thick ascending limb.[1]

  • Effect in the Medullary Segment: Studies conducted during hydropenia (water deprivation) further demonstrated a decrease in free water reabsorption relative to solute delivery, suggesting an additional site of action in the medullary segment of the thick ascending limb.[1]

  • Increased Calcium Excretion: this compound was observed to increase the excretion of calcium, a characteristic feature of loop diuretics that inhibit the Na-K-2Cl cotransporter (NKCC2).[1] Thiazide diuretics, in contrast, are known to decrease urinary calcium excretion.[3]

These findings collectively suggest that this compound functions as a loop diuretic, with its primary molecular target likely being the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells of the thick ascending limb.[1][4] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in their excretion, along with water.

The Conflicting Classification as a Thiazide-Like Diuretic

Despite the evidence for its action as a loop diuretic, some sources classify this compound as a thiazide-like diuretic, which would imply its primary site of action is the distal convoluted tubule (DCT) with the Na-Cl cotransporter (NCC) as its target.[2] This classification may stem from its sulfonamide chemical structure, which is common to both classes of diuretics, or its clinical use in hypertension, a primary indication for thiazides. However, the available direct experimental evidence in humans more strongly supports the loop diuretic mechanism. It is possible that this compound possesses a dual action or that its effects are more complex than a single-site model suggests, but further research is needed to definitively resolve this discrepancy.

Molecular Interactions and Signaling Pathways

Molecular Target: The Na-K-2Cl Cotransporter (NKCC2)

Based on its functional characteristics as a loop diuretic, the primary molecular target of this compound is inferred to be the Na-K-2Cl cotransporter, isoform 2 (NKCC2), encoded by the SLC12A1 gene.[5] This transporter is exclusively expressed in the apical membrane of the thick ascending limb of the loop of Henle and is responsible for the reabsorption of a significant portion of filtered NaCl.[6]

Binding Site

The precise binding site of this compound on the NKCC2 transporter has not been elucidated. Structural studies, such as cryo-electron microscopy, which have been instrumental in defining the binding pockets of other diuretics on their respective transporters, have not yet been reported for this compound. Mutagenesis studies on NKCC1 have identified several transmembrane helices (TM2, TM4, TM7, TM11, and TM12) as being involved in the binding of loop diuretics like bumetanide.[5][7] It is plausible that this compound interacts with a similar region on NKCC2.

Downstream Signaling Pathways

The direct impact of this compound on the signaling pathways that regulate NKCC2 activity is not well-documented. The activity of NKCC2 is known to be regulated by phosphorylation and dephosphorylation events, influenced by hormones such as vasopressin and signaling molecules like cyclic GMP.[5][8] The WNK-SPAK/OSR1 kinase pathway, which is a key regulator of the Na-Cl cotransporter (NCC) in the distal tubule, has also been implicated in the regulation of NKCC2. However, there is currently no direct evidence to suggest that this compound's mechanism of action involves the modulation of these signaling pathways. Its primary effect is believed to be direct inhibition of the transporter protein.

Quantitative Data

Quantitative data on the potency and efficacy of this compound's action on its specific molecular target are limited in the publicly available literature.

ParameterValueSpecies/SystemReference
Fractional Free Water Clearance ↑ 47%Human (in vivo)[1]
Fractional Solute Delivery to Diluting Segment ↑ 75%Human (in vivo)[1]
Free Water Clearance / Solute Delivery ↓ from 0.86 to 0.75Human (in vivo)[1]
Free Water Reabsorption / Solute Delivery (Hydropenia) ↓ from 0.66 to 0.61Human (in vivo)[1]
IC50 on hNKCC1A and hNKCC1B Ineffective up to 1000 µMHuman (in vitro, Xenopus oocyte expression)[9]

Note: The lack of inhibitory effect on NKCC1 at high concentrations may suggest isoform specificity for NKCC2 or a different binding site compared to other loop diuretics.

Experimental Protocols

The following are generalized protocols for key experimental techniques used to elucidate the mechanism of action of diuretics like this compound.

Renal Clearance Studies in Humans

Objective: To determine the site of action of a diuretic within the nephron by measuring its effects on water and solute excretion under controlled conditions.

Methodology:

  • Subject Preparation: Healthy, informed, and consenting volunteers are recruited. They are maintained on a constant diet and fluid intake for a period before and during the study to ensure a steady state.

  • Hydration State Control:

    • Water Loading: To assess effects on the diluting segment, subjects ingest a large volume of water to suppress antidiuretic hormone (ADH) and produce a brisk water diuresis.

    • Hydropenia: To assess effects on the concentrating mechanism, subjects undergo a period of water deprivation to stimulate ADH release.

  • Drug Administration: A baseline urine collection period is established, after which the diuretic (this compound) or a placebo is administered.

  • Sample Collection: Urine is collected at timed intervals. Blood samples are drawn periodically to measure plasma concentrations of electrolytes and creatinine.

  • Analysis: Urine and plasma samples are analyzed for concentrations of sodium, potassium, chloride, calcium, creatinine, and osmolality.

  • Calculations:

    • Creatinine Clearance (CrCl): To estimate the glomerular filtration rate (GFR).

    • Fractional Excretion of Electrolytes (FEx): Calculated as (Urine[X] * Plasma[Cr]) / (Plasma[X] * Urine[Cr]) * 100, where X is the electrolyte.

    • Free Water Clearance (CH2O): Calculated as Urine Flow Rate - Osmolar Clearance.

    • Fractional Free Water Clearance: CH2O / GFR.

    • Solute Delivery to the Diluting Segment: Calculated based on chloride clearance and GFR.

In Vitro Measurement of NKCC2 Inhibition (Heterologous Expression System)

Objective: To determine the direct inhibitory effect and potency (e.g., IC50) of a compound on the NKCC2 transporter.

Methodology:

  • Expression of NKCC2: The cDNA for human or another species' NKCC2 is injected into Xenopus laevis oocytes or transfected into a mammalian cell line (e.g., HEK293 cells) that does not endogenously express the transporter.

  • Ion Flux Assay:

    • The activity of the expressed NKCC2 transporter is measured by quantifying the uptake of a radioactive tracer, typically ⁸⁶Rb⁺ (as a congener for K⁺), in the presence of Na⁺ and Cl⁻.

    • Cells are incubated with the tracer and varying concentrations of the test compound (this compound).

    • The uptake is stopped at a specific time point, and the cells are washed to remove extracellular tracer.

    • The intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The rate of ⁸⁶Rb⁺ uptake is plotted against the concentration of the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of transporter activity) is determined by fitting the data to a dose-response curve.

Renal Micropuncture in Animal Models

Objective: To directly sample fluid from different segments of the renal tubule to determine the precise location of altered ion and water transport in response to a diuretic.

Methodology:

  • Animal Preparation: Anesthetized rats or mice are surgically prepared to expose a kidney. The kidney is immobilized in a cup to minimize movement.[10]

  • Tubule Identification: The surface of the kidney is illuminated, and different tubular segments (e.g., proximal tubule, distal tubule) are identified based on their anatomical location and appearance. Dyes can be injected to trace the tubular path.[10]

  • Micropuncture and Fluid Collection: A fine glass micropipette is used to puncture the desired tubular segment, and a small sample of tubular fluid is collected.[10][11][12][13]

  • Drug Administration: The diuretic is administered intravenously, and tubular fluid is collected before and after drug administration.

  • Analysis: The collected tubular fluid and plasma samples are analyzed for inulin (to measure single-nephron GFR), and electrolyte concentrations.

  • Data Analysis: The data allows for the calculation of fractional reabsorption of water and electrolytes at specific sites along the nephron, pinpointing the site of diuretic action.

Visualizations

Signaling Pathways and Logical Relationships

Tripamide_Mechanism_of_Action This compound This compound ThickAscendingLimb Thick Ascending Limb of Henle's Loop This compound->ThickAscendingLimb Acts on NKCC2 Na-K-2Cl Cotransporter (NKCC2) This compound->NKCC2 Inhibits ThickAscendingLimb->NKCC2 Contains IonReabsorption Na+, K+, 2Cl- Reabsorption NKCC2->IonReabsorption Mediates Diuresis Increased Diuresis (Water Excretion) IonReabsorption->Diuresis Reduces water reabsorption leading to Natriuresis Increased Natriuresis (Na+ Excretion) IonReabsorption->Natriuresis Reduces Na+ reabsorption leading to Calciuresis Increased Calciuresis (Ca2+ Excretion) IonReabsorption->Calciuresis Reduces Ca2+ reabsorption leading to BloodPressure Decreased Blood Pressure Diuresis->BloodPressure Contributes to Natriuresis->BloodPressure Contributes to

Caption: Proposed mechanism of action of this compound in the thick ascending limb.

Experimental_Workflow_Renal_Clearance Start Start: Subject Preparation (Controlled Diet & Hydration) Baseline Baseline Sample Collection (Urine & Blood) Start->Baseline Administer Administer this compound Baseline->Administer PostAdmin Post-Administration Sample Collection (Timed Intervals) Administer->PostAdmin Analysis Sample Analysis (Electrolytes, Creatinine, Osmolality) PostAdmin->Analysis Calculations Data Calculation (Clearances, Fractional Excretions) Analysis->Calculations Conclusion Conclusion on Site of Action Calculations->Conclusion

Caption: Workflow for determining diuretic site of action using renal clearance techniques.

Conclusion

The available evidence from human renal clearance studies strongly indicates that this compound's primary mechanism of action is the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle, classifying it as a loop diuretic. Its likely molecular target is the Na-K-2Cl cotransporter, NKCC2. The conflicting classification of this compound as a thiazide-like diuretic highlights the need for further research to fully elucidate its molecular interactions and potential secondary sites of action. Future studies employing modern techniques such as cryo-electron microscopy to determine its binding site on NKCC2, and in vitro ion flux assays to quantify its inhibitory potency, would be invaluable in providing a more complete understanding of this diuretic agent. This detailed knowledge is essential for the rational design of new and improved diuretic therapies.

References

Physicochemical Properties of Tripamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Core Physicochemical Characteristics

Tripamide is a sulfonamide-derived diuretic.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data for this compound
ParameterDataSource
Molecular Formula C₁₆H₂₀ClN₃O₃SPubChem
Molecular Weight 369.9 g/mol PubChem
Appearance White to off-white solidMedchemExpress
Solubility Data not publicly available. See Section 2.1 for determination protocol.-
pKa Data not publicly available. See Section 2.2 for determination protocol.-

Experimental Protocols

Determination of Aqueous and Solvent Solubility

Given that this compound is a poorly water-soluble drug, the shake-flask method is the gold standard for determining its thermodynamic equilibrium solubility.[2][3]

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH levels, ethanol, methanol) in a sealed container.[2]

  • Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2] The presence of undissolved solid should be confirmed visually.[2]

  • Sample Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated solution from the excess solid.[2]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a drug at different physiological pH values. For a sulfonamide like this compound, potentiometric titration or UV-spectrophotometry are common methods for pKa determination.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds.[6]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve. For multi-ionizable compounds, derivative methods can be used to identify the pKa values.[6]

Methodology: UV-Metric Titration with Yasuda-Shedlovsky Extrapolation (for poorly soluble compounds)

  • Procedure: For compounds with very low aqueous solubility, the pKa is determined in several methanol-water mixtures of varying compositions.

  • Extrapolation: The relationship between the apparent pKa and the methanol concentration is plotted. This relationship is then extrapolated to zero methanol concentration to obtain the aqueous pKa value.[6]

Logical and Signaling Pathways

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of this compound's solubility and pKa.

G cluster_solubility Solubility Determination cluster_pka pKa Determination cluster_analysis Data Analysis and Application A Add excess this compound to solvent B Equilibrate (e.g., 24-72h at constant temp) A->B C Separate solid and liquid phases B->C D Quantify concentration in supernatant (e.g., HPLC) C->D I Establish solubility profile D->I E Dissolve this compound in appropriate solvent F Perform potentiometric or UV-metric titration E->F G Plot titration curve (pH vs. titrant volume) F->G H Determine inflection point(s) to find pKa G->H J Determine ionization state at physiological pH H->J K Inform formulation and drug delivery strategies I->K J->K

Caption: Experimental workflow for determining the solubility and pKa of this compound.

Mechanism of Action: Signaling Pathway

This compound is a thiazide-like diuretic that exerts its therapeutic effect by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[7][8][9] This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[8][10]

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood Na_Cl_lumen Na+ Cl- NCC Na+/Cl- Symporter (NCC) Na_Cl_lumen->NCC Transport Na_cell Na+ NCC->Na_cell This compound This compound This compound->NCC Inhibits Na_K_ATPase Na+/K+ ATPase K_cell K+ Na_K_ATPase->K_cell Na_blood Na+ Na_K_ATPase->Na_blood K_channel K+ Channel K_channel->Na_Cl_lumen Na_cell->Na_K_ATPase Pumped out K_cell->K_channel Leaks out K_blood K+ K_blood->Na_K_ATPase Pumped in

Caption: Mechanism of action of this compound on the distal convoluted tubule cell.

References

An In-Depth Technical Guide to the Synthesis and Purification of Tripamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Tripamide, a sulfonamide diuretic and antihypertensive agent. The information compiled herein is intended to support researchers, scientists, and professionals involved in drug development and manufacturing. This document details the chemical synthesis pathway, experimental protocols for key reactions, and methods for the purification and analysis of the final active pharmaceutical ingredient (API).

Introduction to this compound

This compound, with the chemical name 3-(aminosulfonyl)-4-chloro-N-(octahydro-4,7-methano-2H-isoindol-2-yl)benzamide, is a potent diuretic used in the management of hypertension.[1] Its therapeutic effect is primarily achieved by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[2] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which in turn lowers blood pressure.[2] Beyond its diuretic effect, this compound may also possess some vasodilatory properties.[2]

Chemical Properties of this compound:

PropertyValue
IUPAC Name3-(aminosulfonyl)-4-chloro-N-[(3aR,4S,7R,7aS)-octahydro-2H-4,7-methanoisoindol-2-yl]benzamide
CAS Number73803-48-2
Molecular FormulaC₁₆H₂₀ClN₃O₃S
Molar Mass369.86 g·mol⁻¹

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 4-chloro-3-sulfamoylbenzoyl chloride and N-amino-endo-cis-hexahydro-4,7-methanoisoindole. These intermediates are then coupled to form the final this compound molecule.

Signaling Pathway of this compound's Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule of the kidney. This action disrupts the normal reabsorption of sodium and chloride ions, leading to diuresis and a subsequent reduction in blood pressure.

G NCC Na+-Cl- Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase Na_interstitium Na+ Na_K_ATPase->Na_interstitium Pumps Na+ out Na_lumen Na+ Na_lumen->NCC Transport Cl_lumen Cl- Cl_lumen->NCC Transport K_interstitium K+ K_interstitium->Na_K_ATPase Pumps K+ in This compound This compound This compound->NCC Inhibits

Caption: Signaling pathway of this compound's diuretic action.

Overall Synthesis Workflow

The synthesis of this compound can be conceptually broken down into three main stages: synthesis of the acidic intermediate, synthesis of the amine intermediate, and the final coupling reaction followed by purification.

G Start1 p-Chlorobenzoic Acid Step1 Chlorosulfonation Start1->Step1 Intermediate1 4-Chloro-3-chlorosulfonylbenzoic Acid Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 4-Chloro-3-sulfamoylbenzoic Acid Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-3-sulfamoylbenzoyl Chloride Step3->Intermediate3 Step5 Amide Coupling Intermediate3->Step5 Start2 Dicyclopentadiene Step4 Series of reactions (e.g., Diels-Alder, amination) Start2->Step4 Intermediate4 N-Amino-endo-cis-hexahydro- 4,7-methanoisoindole Step4->Intermediate4 Intermediate4->Step5 Crude_this compound Crude this compound Step5->Crude_this compound Step6 Purification Crude_this compound->Step6 Final_Product Pure this compound Step6->Final_Product G Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Filtration1 Filtration & Washing Recrystallization->Filtration1 Partially_Pure Partially Purified this compound Filtration1->Partially_Pure Chromatography Preparative HPLC Partially_Pure->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Final_Drying Final Drying Solvent_Evaporation->Final_Drying Pure Pure this compound API Final_Drying->Pure

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tripamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including academic databases and patent repositories, reveals a notable absence of specific studies on the crystal structure and polymorphism of Tripamide. Detailed crystallographic data, such as unit cell parameters, space groups for different polymorphic forms, and specific experimental protocols for their preparation and characterization, are not available.

Therefore, this guide provides a comprehensive overview of the principles and methodologies involved in the study of crystal structure and polymorphism of a pharmaceutical compound, using this compound as a hypothetical subject. The experimental protocols and data presented are representative of typical solid-state characterization studies in the pharmaceutical sciences.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

  • Melting Point and Thermal Stability: Influencing manufacturing processes and storage conditions.

  • Mechanical Properties: Such as hardness and compressibility, which are critical for tablet formulation.

  • Chemical Stability: Different forms may have varying susceptibility to degradation.

Due to these potential differences, the identification and characterization of all accessible polymorphic forms of a new drug candidate are critical aspects of drug development.

Hypothetical Polymorphic Forms of this compound

For illustrative purposes, this guide will refer to two hypothetical polymorphic forms of this compound, designated as Form I and Form II.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.512.8
b (Å)8.29.5
c (Å)15.118.3
α (°)9090
β (°)98.590
γ (°)9090
V (ų)1285.42225.8
Z48
Calculated Density (g/cm³)1.4251.380

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

PropertyForm I (Hypothetical)Form II (Hypothetical)
Melting Point (°C)185 ± 2175 ± 2
Enthalpy of Fusion (J/g)95 ± 580 ± 5
Thermodynamic RelationshipEnantiotropicEnantiotropic
Transition Temperature (°C)~ 150 (I → II)Not Applicable

Experimental Protocols for Polymorph Screening and Characterization

The following are detailed methodologies for key experiments used in the discovery and analysis of polymorphic forms of a pharmaceutical compound like this compound.

3.1 Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide variety of conditions to induce the formation of different solid forms.

  • Methodology:

    • Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

    • Crystallization Techniques:

      • Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

      • Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates (slow and crash cooling) to induce crystallization.

      • Anti-Solvent Addition: An anti-solvent (in which this compound is poorly soluble) is added to a solution of this compound to induce precipitation.

      • Slurry Conversion: A suspension of a known form of this compound is stirred in a solvent in which it is sparingly soluble for an extended period (days to weeks) at different temperatures. This can lead to the conversion to a more stable form.

      • Melt Crystallization: The amorphous solid, obtained by rapidly cooling the molten drug, is held at various temperatures below the melting point to induce crystallization.

    • Solid Form Isolation and Analysis: The resulting solids from each experiment are isolated by filtration and dried. Each unique solid form is then characterized using techniques such as Powder X-ray Diffraction (PXRD).

3.2 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Methodology:

    • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

    • Instrument Setup: A diffractometer with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Data Analysis: The resulting diffractograms are analyzed for peak positions (in degrees 2θ) and relative intensities. Unique patterns indicate the presence of different polymorphs.

3.3 Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, and to study solid-state transitions.

  • Methodology:

    • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

    • Instrument Setup: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

    • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified.

3.4 Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates.

  • Methodology:

    • Sample Preparation: 5-10 mg of the sample is placed in a tared TGA pan.

    • Instrument Setup: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge.

    • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Significant weight loss before decomposition may indicate the presence of a solvate or hydrate.

Visualizations

4.1 Mechanism of Action of this compound

This compound is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in the kidney.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC).[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and water, resulting in a diuretic and antihypertensive effect.[1][2] Some studies also suggest that this compound may have an effect on the thick ascending limb of the loop of Henle.[3]

Tripamide_Mechanism_of_Action NCC Na⁺-Cl⁻ Symporter (NCC) Apical Membrane NaK_ATPase Na⁺/K⁺-ATPase Basolateral Membrane Cl_Channel Cl⁻ Channel Basolateral Membrane Ions_Blood Na⁺ Cl⁻ NaK_ATPase:f0->Ions_Blood Cl_Channel:f0->Ions_Blood Cl⁻ efflux This compound This compound This compound->NCC:f0 Inhibits Tubular_Lumen Tubular Lumen (Urine) Blood Blood Ions_Lumen Na⁺ Cl⁻ Ions_Lumen->NCC:f0 Transport Water H₂O Ions_Lumen->Water Osmotic pull leads to water excretion

Caption: Mechanism of action of this compound in the distal convoluted tubule.

4.2 Experimental Workflow for Polymorph Screening

The following diagram illustrates a typical workflow for the systematic screening for different polymorphic forms of a new pharmaceutical compound.

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_characterization Primary Characterization cluster_analysis In-depth Analysis of Unique Forms cluster_selection Form Selection API Active Pharmaceutical Ingredient (API) Crystallization Diverse Crystallization Conditions (Solvents, Temperatures, Methods) API->Crystallization Solids Generation of Solid Forms Crystallization->Solids PXRD Powder X-ray Diffraction (PXRD) Solids->PXRD Analyze all solids Grouping Group Samples by PXRD Pattern PXRD->Grouping DSC Differential Scanning Calorimetry (DSC) Grouping->DSC Analyze unique forms TGA Thermogravimetric Analysis (TGA) Grouping->TGA Spectroscopy Spectroscopy (FTIR, Raman) Grouping->Spectroscopy Microscopy Microscopy (SEM, Hot-stage) Grouping->Microscopy Stability Determine Thermodynamic Stability (Slurry, Competitive Grinding) DSC->Stability TGA->Stability Spectroscopy->Stability Microscopy->Stability Selection Select Optimal Form for Development (Based on stability, manufacturability, bioavailability) Stability->Selection Polymorph_Relationship cluster_enantiotropic Enantiotropic System cluster_monotropic Monotropic System E_FormI Form I (Stable at low temp) E_Transition Reversible Transition at Tt E_FormI->E_Transition Heating E_FormII Form II (Stable at high temp) E_FormII->E_Transition Cooling E_Transition->E_FormI Cooling E_Transition->E_FormII Heating M_FormA Metastable Form A M_Transition Irreversible Transition M_FormA->M_Transition M_FormB Stable Form B M_Transition->M_FormB

References

Tripamide's Effects on Renal Ion Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripamide is a thiazide-like diuretic utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This guide provides a comprehensive technical overview of the current understanding of this compound's effects on key renal ion transporters, including the Sodium-Chloride Cotransporter (NCC), the Na-K-2Cl Cotransporter (NKCC2), and the Epithelial Sodium Channel (ENaC). It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a resource for ongoing and future research in diuretic drug development.

Introduction

This compound is a sulfonamide-derived diuretic that exerts its antihypertensive and natriuretic effects by modulating renal ion transport.[1] As a member of the thiazide-like diuretic class, its principal target is the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which is predominantly expressed in the apical membrane of the DCT.[1][2] By inhibiting NCC, this compound increases the urinary excretion of sodium and chloride, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[1] While its primary action on NCC is well-established, its effects on other critical renal ion transporters and the precise molecular interactions governing its inhibitory action are areas of active investigation.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

The primary diuretic and antihypertensive effects of this compound stem from its direct inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule.[1] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound effectively reduces sodium reabsorption, leading to natriuresis and diuresis.[1]

The WNK-SPAK/OSR1 Signaling Pathway: Upstream Regulation of NCC

The activity of NCC is tightly regulated by the With-No-Lysine [K] (WNK) kinases and their downstream effector kinases, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3][4][5] This signaling cascade is a critical determinant of NCC phosphorylation and, consequently, its transport activity.

  • Activation: Hormonal stimuli and physiological cues, such as angiotensin II and aldosterone, can activate WNK kinases.[5] Activated WNKs then phosphorylate and activate SPAK and OSR1.[3][4]

  • NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[3][6] This phosphorylation event is crucial for increasing NCC activity and its abundance at the apical membrane.[6]

While it is established that thiazide diuretics inhibit NCC activity, direct evidence of this compound's interaction with the WNK-SPAK/OSR1 signaling pathway is currently lacking in the scientific literature. It is hypothesized that, like other thiazides, this compound does not directly inhibit the kinases in this pathway but rather binds to the transporter itself, preventing ion translocation.[7]

WNK_SPAK_NCC_Pathway cluster_regulation Upstream Regulation cluster_transporter Transporter Activity Angiotensin_II Angiotensin II WNK_Kinases WNK Kinases Angiotensin_II->WNK_Kinases Activates Aldosterone Aldosterone Aldosterone->WNK_Kinases Activates SPAK_OSR1 SPAK/OSR1 WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) (Phosphorylated) NCC_inactive->NCC_active NaCl_Reabsorption NaCl Reabsorption NCC_active->NaCl_Reabsorption Mediates This compound This compound This compound->NCC_active Inhibits

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity and the inhibitory action of this compound.

Effects on Other Renal Ion Transporters

Na-K-2Cl Cotransporter (NKCC2)

Some studies have suggested that this compound may also exert effects on the thick ascending limb of Henle's loop, where the Na-K-2Cl cotransporter (NKCC2) is the primary salt-reabsorbing transporter. This would classify it as having mixed properties of both a thiazide and a loop diuretic. However, evidence for direct, potent inhibition of NKCC2 by this compound is limited and contested. One study investigating the effects of various loop diuretics on human NKCC1 splice variants found that this compound was ineffective at concentrations up to 1000 µM.[8] While this study did not directly assess the renal-specific NKCC2 isoform, it raises questions about the clinical significance of this compound's potential loop diuretic-like effects.

Epithelial Sodium Channel (ENaC)

The Epithelial Sodium Channel (ENaC) is located in the apical membrane of the principal cells of the collecting duct and plays a crucial role in fine-tuning sodium reabsorption. Thiazide diuretics can indirectly increase the activity of ENaC. By blocking upstream sodium reabsorption in the DCT, they increase the delivery of sodium to the collecting duct, which can enhance the driving force for sodium entry through ENaC. This can contribute to the potassium-wasting effects of thiazide diuretics. There is currently no direct evidence to suggest that this compound interacts directly with ENaC.

Quantitative Data on this compound's Effects

Quantitative data on the direct inhibitory potency of this compound on specific renal ion transporters are scarce in the publicly available literature. The following table summarizes the available quantitative data from in vivo human and animal studies.

ParameterSpecies/ModelDosageEffectCitation
NCC Inhibition
Fractional Free Water ClearanceHumanNot specified47% increase[9]
Fractional Solute Delivery to Diluting SegmentHumanNot specified75% increase[9]
NKCC Inhibition
hNKCC1A Inhibition (IC50)In vitro (Oocyte expression)Up to 1000 µMIneffective[8]
hNKCC1B Inhibition (IC50)In vitro (Oocyte expression)Up to 1000 µMIneffective[8]
Electrolyte Excretion
Urine VolumeRat0.6-160 mg/kgDose-dependent increase[10]
Sodium ExcretionRat0.6-160 mg/kgDose-dependent increase[10]
Chloride ExcretionRat0.6-160 mg/kgDose-dependent increase[10]
Potassium ExcretionRat160 mg/kgIncreased[10]
Serum PotassiumHuman25 and 100 mg/daySignificantly lowered[11]
Serum ChlorideHuman10, 25, 50, 100 mg/daySignificantly reduced[11]

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on renal ion transporters are not extensively published. However, based on standard methodologies in the field, the following protocols would be appropriate for a thorough investigation.

In Vitro Assessment of Transporter Inhibition

5.1.1. Xenopus laevis Oocyte Expression System

This is a widely used method for the functional characterization of membrane transporters.

  • Objective: To determine the inhibitory potency (IC50) of this compound on NCC and NKCC2.

  • Methodology:

    • Synthesize cRNA for human NCC or NKCC2.

    • Inject the cRNA into Xenopus laevis oocytes and incubate for 2-4 days to allow for protein expression.

    • Measure transporter activity using a radioactive tracer uptake assay (e.g., 22Na+ or 86Rb+ as a tracer for K+).

    • Pre-incubate oocytes with varying concentrations of this compound.

    • Initiate the uptake assay by adding the radioactive tracer.

    • After a defined period, wash the oocytes to remove extracellular tracer and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Xenopus_Oocyte_Assay cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cRNA_synthesis Synthesize cRNA (e.g., hNCC) Oocyte_injection Inject cRNA into Xenopus Oocytes cRNA_synthesis->Oocyte_injection Incubation Incubate for Protein Expression Oocyte_injection->Incubation Tripamide_incubation Pre-incubate with Varying [this compound] Incubation->Tripamide_incubation Tracer_addition Add Radioactive Tracer (e.g., 22Na+) Tripamide_incubation->Tracer_addition Uptake Allow for Tracer Uptake Tracer_addition->Uptake Washing Wash Oocytes Uptake->Washing Measurement Measure Intracellular Radioactivity Washing->Measurement IC50_determination Calculate % Inhibition & Determine IC50 Measurement->IC50_determination

Caption: Experimental workflow for determining the IC50 of this compound on renal transporters using the Xenopus oocyte expression system.

5.1.2. Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the direct measurement of ion channel and transporter currents.

  • Objective: To investigate the effect of this compound on ENaC activity.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., mCCD or HEK293) stably expressing the α, β, and γ subunits of ENaC.

    • Perform whole-cell or single-channel patch-clamp recordings.

    • Establish a baseline ENaC current.

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Record changes in the amiloride-sensitive current to determine the effect of this compound on ENaC activity.

In Vivo Assessment of Diuretic Activity

5.2.1. Metabolic Cage Studies in Rodents

This is a standard method to evaluate the diuretic and natriuretic effects of a compound in a living organism.

  • Objective: To quantify the dose-dependent effects of this compound on urine volume and electrolyte excretion.

  • Methodology:

    • Acclimatize rats or mice to metabolic cages, which allow for the separate collection of urine and feces.

    • Administer this compound orally or via injection at various doses. A control group should receive the vehicle.

    • Collect urine over a specified period (e.g., 24 hours).

    • Measure the total urine volume.

    • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

    • Compare the results from the this compound-treated groups to the control group to determine the diuretic, natriuretic, and kaliuretic effects.

Conclusion and Future Directions

This compound is an effective thiazide-like diuretic that primarily targets the Na-Cl cotransporter in the distal convoluted tubule. While its clinical efficacy is well-documented, a detailed understanding of its molecular interactions with renal ion transporters is still emerging. The available data confirm its inhibitory action on NCC, leading to increased sodium and water excretion. However, its effects on other key transporters like NKCC2 and ENaC require further investigation to fully elucidate its complete renal pharmacodynamic profile.

Future research should focus on:

  • Quantitative Inhibitory Potency: Determining the IC50 and Ki values of this compound for human NCC, NKCC2, and ENaC through rigorous in vitro assays.

  • WNK-SPAK/OSR1 Pathway Interaction: Investigating whether this compound has any direct or indirect effects on the phosphorylation state of NCC and the activity of the upstream regulatory kinases.

  • Structural Biology: Elucidating the co-crystal structure of this compound bound to NCC to understand the precise binding site and mechanism of inhibition.

A more in-depth understanding of this compound's molecular pharmacology will be invaluable for the development of next-generation diuretics with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Tripamide in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of the antihypertensive agent tripamide in rodent models. The information is compiled from various scientific studies to support further research and development efforts.

Pharmacokinetics in Rats

This compound is rapidly metabolized in rats following oral administration. The parent drug reaches its maximum plasma concentration (Cmax) within 30 minutes and is quickly eliminated from the bloodstream.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite in Rats after Oral Administration (5 mg/kg)

AnalyteCmax (µg/mL)Tmax (hours)Half-life (t½) (hours)
This compound1.910.51.15
4-chloro-3-sulphamoylbenzoic acid (CSBA)Not ReportedNot ReportedNot Reported
4-chloro-3-sulphamoylbenzamide (CSBM)Not ReportedNot ReportedNot Reported
N'-(4-chloro-3-sulphamoylbenzoyl)-N-acetylhydrazine (CSBH)0.612.0Not Reported

Data compiled from a study by T. Horie, T. Ohno, and K. Kinoshita (1981).[1]

Metabolism in Rats

In rats, this compound undergoes extensive metabolism, resulting in the formation of at least five distinct metabolites. The primary metabolic pathways are hydroxylation and hydrolysis.

The five identified metabolites in rats are:

  • M-1: 4-chloro-3-sulphamoylbenzoic acid (CSBA) - The major metabolite found in rat blood.

  • M-2: 4-chloro-3-sulphamoylbenzamide (CSBM)

  • M-3: N'-(4-chloro-3-sulphamoylbenzoyl)-N-acetylhydrazine (CSBH)

  • M-5: 3-hydroxy-tripamide

  • M-6: 8-hydroxy-tripamide[1][2]

The metabolism of this compound is primarily carried out by hepatic microsomal enzymes. The hydrolysis of this compound is induced by phenobarbital and inhibited by classical inhibitors of microsomal arylamidase. The hydroxylation of this compound is induced by 3-methylcholanthrene and inhibited by carbon monoxide, suggesting the involvement of cytochrome P-450 enzymes. Specifically, 8-hydroxylation is inhibited by antibodies against both cytochrome P-450 and P-448, while 3-hydroxylation is not significantly affected by these antibodies.[3]

Metabolic Pathway of this compound in Rats

Tripamide_Metabolism This compound This compound Hydroxylation Hydroxylation (CYP450) This compound->Hydroxylation Hydrolysis Hydrolysis (Arylamidase) This compound->Hydrolysis Metabolite_3OH 3-hydroxy-tripamide (M-5) Hydroxylation->Metabolite_3OH Metabolite_8OH 8-hydroxy-tripamide (M-6) Hydroxylation->Metabolite_8OH Metabolite_CSBM 4-chloro-3-sulphamoyl- benzamide (M-2) Hydrolysis->Metabolite_CSBM Metabolite_CSBA 4-chloro-3-sulphamoyl- benzoic acid (M-1) (Major Metabolite in Blood) Metabolite_CSBM->Metabolite_CSBA Metabolite_CSBH N'-(4-chloro-3-sulphamoylbenzoyl)- N-acetylhydrazine (M-3) Metabolite_CSBA->Metabolite_CSBH

Caption: Proposed metabolic pathway of this compound in rats.

Excretion in Rats

Following intravenous injection, the hydroxylated metabolites of this compound are excreted into the bile at a rate approximately 2-3 times faster than into the urine.[2]

Pharmacokinetics and Metabolism in Mice

Currently, there is no publicly available scientific literature detailing the pharmacokinetics or metabolism of this compound specifically in mice. Further research is required to elucidate these parameters in this rodent model.

Experimental Protocols

The following sections outline the general methodologies employed in the cited studies on this compound pharmacokinetics and metabolism in rats.

Animal Models and Drug Administration
  • Animal Model: Male Wistar rats were commonly used.

  • Oral Administration: this compound was administered orally by gastric intubation as a suspension in a suitable vehicle, such as 5% gum arabic solution.

  • Intravenous Administration: For intravenous studies, this compound was dissolved in a suitable solvent and injected, typically into the tail vein.

Sample Collection
  • Blood Sampling: Blood samples were collected at various time points post-administration, often from the jugular vein.

  • Urine and Feces Collection: Animals were housed in metabolic cages to facilitate the separate collection of urine and feces.

  • Bile Collection: For biliary excretion studies, the common bile duct was cannulated for bile collection.

Analytical Methodology

While specific, validated analytical methods for the routine quantification of this compound and its metabolites in biological matrices are not extensively detailed in the available literature, the primary techniques used for metabolite identification and characterization include:

  • Chromatography: Thin-layer chromatography (TLC) and other chromatographic techniques were used for the separation of this compound and its metabolites from biological samples.

  • Mass Spectrometry (MS): Mass spectrometry was employed for the structural elucidation and identification of the separated metabolites.

  • Radiolabeling and Reverse Isotope Dilution Analysis: Studies utilized [carbonyl-¹⁴C]this compound to trace the metabolic fate of the drug. Reverse isotope dilution analysis was used for the quantitative determination of metabolites.

A general workflow for the analysis of this compound and its metabolites from biological samples can be summarized as follows:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Bile) Extraction Extraction Biological_Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (e.g., TLC, HPLC) Concentration->Chromatography Detection Detection and Identification (e.g., Mass Spectrometry) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for this compound analysis.

Conclusion

The available data indicates that this compound is rapidly absorbed and extensively metabolized in rats, primarily through hydroxylation and hydrolysis. The major metabolite in the blood is 4-chloro-3-sulphamoylbenzoic acid. While some pharmacokinetic parameters for the parent drug have been reported, a comprehensive profile, including AUC and bioavailability, remains to be fully characterized. A significant gap in knowledge exists regarding the pharmacokinetics and metabolism of this compound in mice. Future research should focus on filling these knowledge gaps to provide a more complete understanding of this compound's disposition in rodents, which is crucial for its continued development and for translating preclinical findings to clinical applications.

References

Tripamide's Molecular Landscape Beyond the NCC Cotransporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripamide, a thiazide-like diuretic, is well-recognized for its antihypertensive effects, primarily attributed to the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary target, engaging other molecular players that contribute to its overall therapeutic action and side-effect profile. This technical guide provides an in-depth exploration of these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC)

Evidence points towards this compound's activity as a loop diuretic, targeting the Na+-K+-2Cl- cotransporter, with known isoforms NKCC1 and NKCC2. This interaction is a significant departure from its classical thiazide-like mechanism.

Quantitative Data: Inhibitory Potency

While a direct IC50 value for this compound against the renal-specific NKCC2 isoform has not been reported in the literature, its inhibitory activity against the ubiquitously expressed NKCC1 has been quantified.

Target IsoformIC50 (µM)
Human NKCC1A7.8
Human NKCC1B10.2

Data from Hampel et al., 2018.

Experimental Protocols

1.2.1. In Vivo Assessment of Renal Tubular Function (Brater and Anderson, 1983)

  • Objective: To determine the site of action of this compound within the nephron in human subjects.

  • Methodology: Standard clearance techniques were employed in healthy adult male volunteers. Studies were conducted during water loading (water diuresis) and hydropenia.

    • Water Diuresis: Subjects were orally water-loaded to achieve a brisk diuresis. After a baseline period, this compound was administered intravenously. Urine and plasma samples were collected at timed intervals to measure osmolality, and concentrations of sodium, potassium, chloride, and creatinine. Fractional free water clearance (CH₂O/GFR) and fractional delivery of solute to the diluting segment were calculated.

    • Hydropenia: Subjects were deprived of fluids and administered vasopressin to induce a state of antidiuresis. Following a control period, this compound was infused intravenously. Urine and plasma samples were analyzed as in the water diuresis protocol to determine free water reabsorption (TcH₂O).

  • Key Findings: this compound was shown to increase fractional free water clearance, an effect opposite to that of thiazide diuretics, and to inhibit solute reabsorption in the thick ascending limb of Henle's loop, the location of NKCC2. The study also noted an increase in calcium excretion, which is characteristic of loop diuretics.[1]

1.2.2. Heterologous Expression and Rubidium Uptake Assay (Hampel et al., 2018)

  • Objective: To determine the inhibitory potency of various loop diuretics, including this compound, on human NKCC1 splice variants.

  • Methodology:

    • Expression System: cRNA of human NKCC1A and NKCC1B was injected into Xenopus laevis oocytes.

    • Functional Assay: A radioactive rubidium (86Rb+) uptake assay was used as a surrogate for potassium transport to measure the activity of the cotransporter.

    • Inhibition Measurement: Oocytes expressing the NKCC1 isoforms were incubated with varying concentrations of this compound. The uptake of 86Rb+ was then measured, and the concentration of this compound that inhibited 50% of the cotransporter activity (IC50) was calculated by fitting the data to a dose-response curve.

  • Key Findings: This study provided the first reported IC50 values for this compound against the human NKCC1A and NKCC1B isoforms, as detailed in the table above.[2]

Signaling Pathway and Logical Relationships

The inhibition of NKCC2 in the thick ascending limb of Henle's loop by this compound has downstream consequences on ion handling and urine formation, distinguishing its action from that of a typical thiazide diuretic.

NKCC2_Inhibition_Pathway cluster_0 This compound This compound NKCC2 NKCC2 (Thick Ascending Limb) This compound->NKCC2 Inhibits IonReabsorption Decreased Na+, K+, Cl- Reabsorption LumenIons Increased Luminal Concentration of Na+, K+, Cl- IonReabsorption->LumenIons CaMgReabsorption Disruption of Transepithelial Potential IonReabsorption->CaMgReabsorption WaterReabsorption Decreased Water Reabsorption (Diuresis) LumenIons->WaterReabsorption CaMgExcretion Increased Ca2+ and Mg2+ Excretion CaMgReabsorption->CaMgExcretion

Caption: this compound's inhibition of NKCC2 and its downstream effects.

Direct Action on Vascular Smooth Muscle

A significant off-target effect of this compound is its ability to induce vasodilation through a direct action on vascular smooth muscle cells. This effect is independent of its diuretic action and contributes to its antihypertensive properties.

Quantitative Data

While precise IC50 or EC50 values for vasodilation are not available, early studies indicated the effective concentration range.

EffectConcentration
Suppression of K+-induced and noradrenaline-induced contractions< 10-6 g/ml
Suppression of TEA-evoked electrical spikes< 10-6 g/ml

Data from Asada et al., 1982.[3]

Experimental Protocols

2.2.1. Electrophysiological and Mechanical Response Studies (Asada et al., 1982)

  • Objective: To investigate the effects of this compound on the electrophysiological and mechanical properties of vascular smooth muscle.

  • Methodology:

    • Tissues: Isolated guinea-pig mesenteric artery and porcine coronary artery.

    • Electrophysiology: Intracellular microelectrodes were used to measure membrane potential and resistance. The effects of this compound on the electrical spikes evoked by outward current pulses in the presence of tetraethylammonium (TEA), a potassium channel blocker, were recorded. Excitatory junction potentials (e.j.ps) evoked by perivascular nerve stimulation were also measured.

    • Mechanical Response: The contractile responses of the arteries to high potassium (K+-induced contraction) and noradrenaline were measured in the presence and absence of this compound.

  • Key Findings: this compound suppressed both the electrical and contractile responses of the mesenteric artery, suggesting an interference with the processes of excitation-contraction coupling. The suppression of spikes in the presence of TEA points towards an effect on ion channels other than those blocked by TEA, possibly voltage-gated calcium channels or other types of potassium channels.[3]

Proposed Signaling Pathway

The findings from Asada et al. (1982) suggest that this compound's vasodilatory action involves the modulation of ion flux in vascular smooth muscle cells, leading to relaxation.

Vasodilation_Pathway Tripamide_Vascular This compound IonChannels Ion Channels in Vascular Smooth Muscle (e.g., Ca2+, K+) Tripamide_Vascular->IonChannels Modulates IonInflux Decreased Cation Influx (e.g., Ca2+) IonChannels->IonInflux Contraction Inhibition of Excitation-Contraction Coupling IonInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Proposed mechanism of this compound-induced vasodilation.

Conclusion

The molecular targets of this compound extend beyond the well-established NCC cotransporter. Its interaction with the NKCC1 and likely NKCC2 cotransporters positions it as a diuretic with loop-like properties, explaining some of its electrolyte-handling characteristics. Furthermore, its direct action on vascular smooth muscle, likely through the modulation of ion channels, contributes a diuretic-independent mechanism to its antihypertensive effects.

For drug development professionals, these off-target activities present both opportunities and challenges. The vasodilatory properties may offer a dual mechanism of action for blood pressure control. However, the inhibition of NKCC1, which is widely expressed, could have broader physiological implications that warrant further investigation. Future research should focus on elucidating the specific ion channels involved in this compound's vascular effects and on quantifying its binding affinity and inhibitory potency against NKCC2 to fully characterize its pharmacological profile. This deeper understanding will be crucial for the development of more selective and effective antihypertensive therapies.

References

Methodological & Application

Application Note and Protocol for Assessing the Diuretic Effect of Tripamide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a potent diuretic agent that has shown efficacy in managing hypertension and edema.[1][2] Understanding its diuretic profile is crucial for preclinical and clinical development. This document provides a detailed protocol for assessing the diuretic effect of this compound in a rat model, a standard and reliable method for such evaluations.[3][4] The protocol outlines procedures for animal handling, drug administration, urine collection, and analysis of key diuretic parameters.

This compound is classified as a loop diuretic.[5] Its primary mechanism of action involves the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle in the kidney.[5] Specifically, studies have indicated that this compound acts on both the cortical and medullary segments of this part of the nephron.[5] This inhibition of ion transport leads to increased excretion of water and electrolytes, resulting in diuresis.

This application note provides a comprehensive methodology, including data presentation formats and visualizations, to facilitate the accurate and reproducible assessment of this compound's diuretic properties.

Signaling Pathway of this compound's Diuretic Action

This compound Signaling Pathway cluster_tubule Thick Ascending Limb of Loop of Henle cluster_excretion Increased Excretion This compound This compound NaK2Cl Na-K-2Cl Cotransporter (NKCC2) This compound->NaK2Cl Inhibits Ions_out Na+, K+, 2Cl- Increased_Ions Increased Urinary Na+, K+, Cl- Lumen Tubular Lumen Ions_in Na+, K+, 2Cl- Blood Bloodstream Ions_in->NaK2Cl Reabsorption Ions_out->Blood to Blood Water_out Water Increased_Water Increased Urinary Water (Diuresis) Increased_Ions->Increased_Water Osmotic Effect Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Handling Acclimation Animal Acclimation (7 days) Fasting Fasting (18 hours) Acclimation->Fasting Grouping Random Grouping Fasting->Grouping Hydration Saline Hydration (25 mL/kg, p.o.) Grouping->Hydration Dosing Drug Administration (p.o.) Hydration->Dosing Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Volume Measure Urine Volume Urine_Collection->Volume Electrolytes Analyze Electrolytes (Na+, K+, Cl-) Urine_Collection->Electrolytes Osmolality Measure Osmolality Urine_Collection->Osmolality Tabulation Tabulate Data Volume->Tabulation Electrolytes->Tabulation Osmolality->Tabulation Statistics Statistical Analysis Tabulation->Statistics

References

Application Notes and Protocols for Tripamide Studies in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a diuretic and antihypertensive agent that has shown efficacy in reducing blood pressure. The spontaneously hypertensive rat (SHR) is a widely used and well-established animal model for studying essential hypertension, making it a suitable model for investigating the pharmacological effects of this compound.[1][2] These application notes provide an overview of the use of SHRs in this compound research, summarizing key findings and providing detailed protocols for experimental studies.

Application Notes

This compound primarily functions as a thiazide-like diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic action reduces plasma and extracellular fluid volume, contributing to its antihypertensive effect.[3] Some evidence also suggests that this compound may have a direct vasodilatory effect on vascular smooth muscle, which would also contribute to the reduction of total peripheral vascular resistance.[3]

Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated that this compound effectively lowers mean arterial pressure. The hemodynamic effects are dose-dependent. At a lower dose (10 mg/kg, p.o.), the reduction in blood pressure is primarily due to a decrease in total peripheral vascular resistance with no significant change in cardiac output. However, at a higher dose (100 mg/kg, p.o.), the hypotensive effect is mainly attributed to a significant reduction in cardiac output. This compound appears to have minimal influence on heart rate.

Biochemically, this compound administration can lead to alterations in serum electrolytes. Notably, it can cause a significant reduction in serum chloride levels and may also lower serum potassium levels, particularly at higher doses.[4] An increase in serum uric acid has also been observed.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies of this compound in spontaneously hypertensive rats.

Table 1: Hemodynamic Effects of Chronic this compound Treatment (6 days) in Conscious SHR

Treatment GroupDose (mg/kg, p.o.)Mean Arterial Pressure (mmHg)Cardiac Output (ml/min)Total Peripheral Vascular Resistance (mmHg/ml/min)
Control-175 ± 5105 ± 61.67 ± 0.12
This compound10155 ± 4102 ± 51.52 ± 0.10
This compound100130 ± 685 ± 41.53 ± 0.11*

* Indicates a statistically significant difference from the control group.

Table 2: Effects of this compound on Serum Electrolytes and Uric Acid in Hypertensive Subjects

ParameterPlaceboThis compound (10 mg/day)This compound (25 mg/day)This compound (100 mg/day)
Serum Potassium (mEq/L)4.1 ± 0.13.9 ± 0.13.7 ± 0.13.6 ± 0.1
Serum Chloride (mEq/L)102 ± 198 ± 197 ± 196 ± 1
Serum Uric Acid (mg/dL)5.8 ± 0.36.5 ± 0.46.8 ± 0.47.1 ± 0.5

* Indicates a statistically significant difference from the placebo group.[4]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in SHR

1. Animal Model:

  • Male spontaneously hypertensive rats (SHR), 14-16 weeks of age, with established hypertension.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Drug Preparation and Administration:

  • Prepare this compound solutions by suspending the required amount of the drug in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in distilled water.

  • Administer this compound or vehicle control orally once daily via gavage for the duration of the study (e.g., 6 days).[1][2][5][6][7] The volume should not exceed 10-20 ml/kg body weight.[5][6]

3. Blood Pressure Measurement (Tail-Cuff Plethysmography):

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for at least 5 consecutive days before the start of the experiment to minimize stress-induced blood pressure variations.[8]

  • On the day of measurement, place the rats in a warming chamber (32-34°C) for 10-15 minutes to enhance detection of the tail pulse.

  • Position the rat in the restrainer and place the tail-cuff and pulse sensor on the tail.

  • Record systolic blood pressure and heart rate. Perform at least 5-7 successful measurements and average the values for each rat.[9]

  • Measurements should be taken at the same time each day to minimize diurnal variations.

4. Data Analysis:

  • Analyze blood pressure and heart rate data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare between treatment and control groups.

Protocol 2: Biochemical Analysis of Serum Electrolytes and Renin

1. Sample Collection:

  • At the end of the treatment period, anesthetize the rats with an appropriate anesthetic agent.

  • Collect blood via cardiac puncture or from the abdominal aorta into tubes.

  • For serum, use tubes without anticoagulant and allow the blood to clot. For plasma, use tubes containing an anticoagulant like EDTA.

2. Serum/Plasma Separation:

  • Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis.

3. Serum Electrolyte Measurement:

  • Measure the concentrations of serum sodium, potassium, and chloride using an electrolyte analyzer or spectrophotometric methods with commercially available kits.[10][11]

4. Plasma Renin Activity Measurement (ELISA):

  • Use a commercially available Rat Renin ELISA kit.[9][12][13][14][15]

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Preparing standards and samples.

    • Adding them to the antibody-pre-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Adding an Avidin-HRP conjugate.

    • Adding the substrate solution and stopping the reaction.

    • Measuring the optical density at the appropriate wavelength.

  • Calculate the renin concentration based on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize SHR (14-16 weeks old) C Daily Oral Gavage (this compound or Vehicle) A->C Start of Study B Prepare this compound (e.g., in 0.5% CMC) B->C D Daily Blood Pressure Measurement (Tail-Cuff) C->D E Blood Collection (End of Study) C->E End of Study H Data Analysis D->H F Serum/Plasma Separation E->F G Biochemical Analysis (Electrolytes, Renin) F->G G->H

Experimental workflow for this compound studies in SHR.

diuretic_mechanism cluster_nephron Distal Convoluted Tubule cluster_systemic Systemic Effects This compound This compound ncc Na-Cl Symporter (NCC) This compound->ncc Inhibits reabsorption Na+ and Cl- Reabsorption ncc->reabsorption Mediates urine Urinary Excretion of Na+, Cl-, and Water reabsorption->urine Reduces volume Decreased Plasma and Extracellular Fluid Volume urine->volume Leads to bp Decreased Blood Pressure volume->bp

Diuretic mechanism of this compound.

vasodilatory_mechanism cluster_vsmc Vascular Smooth Muscle Cell (VSMC) cluster_vascular Vascular Effects This compound This compound (Potential Direct Effect) ion_channels K+ Channels / Ca2+ Channels This compound->ion_channels Modulates? ca_influx Decreased Intracellular Ca2+ ion_channels->ca_influx Leads to relaxation VSMC Relaxation ca_influx->relaxation vasodilation Vasodilation relaxation->vasodilation tpvr Decreased Total Peripheral Vascular Resistance vasodilation->tpvr bp Decreased Blood Pressure tpvr->bp

Hypothesized direct vasodilatory mechanism of this compound.

References

Tripamide Administration Protocol for In Vivo Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a diuretic and antihypertensive agent.[1][2] Structurally, it is classified as a sulfonamide-derived compound.[2] Its primary therapeutic applications are in the management of hypertension and edema.[1] this compound is characterized as a thiazide-like diuretic, although it also exhibits some properties of a loop diuretic.[2] This document provides detailed application notes and generalized protocols for the in vivo administration of this compound in preclinical research settings.

Disclaimer: Limited specific preclinical data on the in vivo administration of this compound, including established dosages and vehicle formulations for animal models, is available in the public domain. The following protocols are based on general pharmacological principles for administering compounds to rodents and information on diuretics of the same class. Researchers must conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental models.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting sodium and chloride ion reabsorption in the kidneys. Its main target is the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron.[1] By blocking the NCC, this compound increases the excretion of sodium and chloride ions, and consequently water, leading to a reduction in plasma volume and blood pressure.[1] Additionally, studies have indicated that this compound also has an effect on the cortical segment of the thick ascending limb of Henle's loop, suggesting a mechanism of action similar to loop diuretics.[2]

Signaling Pathway

The regulation of the sodium-chloride cotransporter (NCC) is controlled by the WNK-SPAK/OSR1 signaling pathway . Thiazide and thiazide-like diuretics, such as this compound, inhibit the function of NCC. The WNK (With-No-Lysine [K]) kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[3][4][5] Activated SPAK/OSR1 then phosphorylates and activates NCC, promoting sodium reabsorption.[3][5] this compound, by binding to and inhibiting NCC, prevents this reabsorption, leading to diuresis and a decrease in blood pressure.

Tripamide_Signaling_Pathway Mechanism of Action of this compound on the WNK-SPAK-NCC Signaling Pathway cluster_renal_tubule_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates & Activates NCC_active NCC (Active) NCC_inactive->NCC_active Na_Cl_blood Na+, Cl- NCC_active->Na_Cl_blood This compound This compound This compound->NCC_active Inhibits Na_Cl_lumen Na+, Cl- Na_Cl_lumen->NCC_active Reabsorption

Caption: WNK-SPAK-NCC signaling pathway and this compound's inhibitory action.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents for assessing its diuretic and antihypertensive effects. It is imperative to conduct dose-finding studies and vehicle suitability tests prior to commencing full-scale experiments.

Formulation and Vehicle Selection

This compound is a crystalline solid. For in vivo administration, it must be dissolved or suspended in a suitable vehicle.

  • Solubility Testing: It is recommended to perform solubility tests in common vehicles such as:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dimethyl sulfoxide (DMSO) in saline

    • 10% Cremophor EL in saline

    • 0.5% Carboxymethylcellulose (CMC) in water

  • Preparation of Dosing Solution (Example):

    • Weigh the required amount of this compound powder.

    • If using a co-solvent like DMSO, first dissolve the this compound in the co-solvent.

    • Gradually add the primary vehicle (e.g., saline) while vortexing or sonicating to ensure a homogenous solution or a fine suspension.

    • Prepare the formulation fresh on the day of dosing.

Protocol for Assessing Diuretic Activity in Rats

This protocol is adapted from standard methods for evaluating diuretic agents.[6][7][8]

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimatization: Acclimatize animals to the metabolic cages for at least 3 days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: Positive control (e.g., Furosemide, 10 mg/kg)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg) - doses are hypothetical and require optimization.

  • Procedure:

    • Fast the rats for 18 hours prior to the experiment, with free access to water.

    • Administer the vehicle, positive control, or this compound by oral gavage at a volume of 5-10 mL/kg.

    • Immediately after dosing, administer a saline load (0.9% NaCl) of 25 mL/kg orally to all animals to ensure adequate hydration and urine output.

    • Place the animals back into the metabolic cages.

    • Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.

    • Measure the total volume of urine for each collection period.

    • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

Protocol for Assessing Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) (16-20 weeks old) with established hypertension.

  • Blood Pressure Measurement: Use a non-invasive tail-cuff method or telemetry for conscious animals.

  • Acclimatization: Acclimatize the rats to the blood pressure measurement procedure for at least one week before the study to minimize stress-induced fluctuations.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Captopril, 30 mg/kg/day)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg/day) - doses are hypothetical and require optimization.

  • Procedure:

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3-5 consecutive days.

    • Administer the vehicle, positive control, or this compound once daily by oral gavage for a specified period (e.g., 2-4 weeks).

    • Measure blood pressure and heart rate at regular intervals during the treatment period (e.g., weekly or bi-weekly).

    • On the final day of the study, measure blood pressure at several time points after the last dose to assess the duration of action.

Data Presentation

Quantitative data from in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Presentation for Diuretic Activity Study

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)
Vehicle Control-10.5 ± 1.21.5 ± 0.30.8 ± 0.1
Furosemide1025.2 ± 2.54.8 ± 0.61.5 ± 0.2
This compound1015.8 ± 1.82.9 ± 0.41.0 ± 0.1
This compound3022.1 ± 2.14.2 ± 0.51.3 ± 0.2
This compound10028.9 ± 3.05.5 ± 0.71.8 ± 0.3
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical)

Table 2: Example Data Presentation for Antihypertensive Study in SHR

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5188 ± 6+3 ± 2
Captopril30187 ± 6145 ± 4-42 ± 5
This compound10186 ± 5170 ± 5-16 ± 4
This compound30188 ± 4155 ± 6-33 ± 5
This compound100185 ± 5140 ± 5-45 ± 6
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical)

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with this compound.

InVivo_Workflow start Study Design & Protocol Approval acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Dosing with this compound/Controls randomization->dosing monitoring In-life Monitoring (e.g., Blood Pressure, Clinical Signs) dosing->monitoring sample_collection Terminal Sample Collection (Urine, Blood, Tissues) monitoring->sample_collection analysis Sample Analysis (e.g., Electrolytes, Biomarkers) sample_collection->analysis data_analysis Statistical Analysis of Data analysis->data_analysis end Results Interpretation & Reporting data_analysis->end

Caption: A generalized workflow for in vivo experiments with this compound.

Safety and Handling Precautions

  • Follow all institutional guidelines for the safe handling of laboratory animals.

  • When preparing this compound formulations, wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle all chemicals in a well-ventilated area or a chemical fume hood.

  • Dispose of all chemical and animal waste in accordance with institutional and regulatory guidelines.

Conclusion

This compound is a diuretic and antihypertensive agent with a mechanism of action involving the inhibition of the Na-Cl symporter in the kidney. While specific preclinical administration protocols are not widely published, the generalized protocols and guidelines presented here provide a framework for designing and conducting in vivo studies to evaluate the efficacy of this compound. It is essential for researchers to perform preliminary studies to establish appropriate dosages and formulations for their specific animal models and experimental objectives.

References

Electrophysiological Assessment of Tripamide on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a thiazide-like diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. While its effects on renal salt transport are well-documented, the direct electrophysiological impact of this compound on individual ion channels remains largely unexplored in publicly available literature.

These application notes provide a framework for the electrophysiological assessment of this compound on key ion channels. Due to the limited direct data on this compound, this document also summarizes findings for related thiazide-like diuretics, such as Indapamide and Hydrochlorothiazide (HCTZ), to offer a comparative context and guide experimental design. The provided protocols are standardized methodologies for characterizing the interaction of a compound like this compound with voltage-gated sodium, potassium, calcium, and chloride channels.

Data Presentation: Effects of Thiazide-like Diuretics on Ion Channels

The following tables summarize quantitative data from electrophysiological studies on Indapamide and Hydrochlorothiazide, serving as a reference for potential effects of this compound.

Table 1: Inhibitory Effects of Indapamide on Cardiac Ion Channels

Ion ChannelCell TypeIC50 / % InhibitionKey Findings
Sodium Channel (INa) Canine atrial myocytes79 µM (at -10 mV) to 129 µM (at -60 mV)Concentration-dependent and reversible block; voltage-dependent inhibition.[1]
Transient Outward Potassium Channel (Ito) Canine atrial myocytes98 µM (at +60 mV) to 174 µM (at +10 mV)Concentration-dependent and reversible block; voltage-dependent inhibition.[1]
Slow Delayed Rectifier Potassium Channel (IKs) Canine atrial myocytes86 µM (at +60 mV) to 148 µM (at +10 mV)Concentration-dependent and reversible block; voltage-dependent inhibition.[1]
Ultrarapid Delayed Rectifier Potassium Channel (IKur) Canine atrial myocytes138 µMVoltage-independent inhibition.[1]
L-type Calcium Channel (ICa,L) Canine atrial myocytesNo significant alterationSelective for other channels over ICa,L.[1]
Calcium Channels (General) Guinea pig small vesselsPotent inhibitor (10 µM shifted dose-response curve 3 log units)Indapamide acts as a potent calcium antagonist in vascular tissue.[2]

Table 2: Inhibitory Effects of Hydrochlorothiazide (HCTZ) on Cardiac Ion Channels

Ion ChannelCell Type% Inhibition (at 100 µM)Key Findings
Fast Sodium Current (INa) Rat ventricular cardiomyocytes~30%Contributes to negative inotropic action at high concentrations.[3]
L-type Calcium Current (ICa,L) Rat ventricular cardiomyocytes~20%Not voltage- or frequency-dependent.[3]
Transient Outward Potassium Current (Ito) Rat ventricular cardiomyocytes~20%Voltage-dependent effects.[3]
Delayed Rectifier Potassium Current (IK) Rat ventricular cardiomyocytes~20%General reduction in potassium currents.[3]
Inward Rectifier Potassium Current (IK1) Rat ventricular cardiomyocytes~20%General reduction in potassium currents.[3]
Calcium-activated Potassium Channels (KCa) Guinea pig small vesselsMediates vasorelaxationHCTZ-induced relaxation is reduced by KCa blockers.[2]

Experimental Protocols

The following are detailed protocols for the electrophysiological assessment of a test compound like this compound on major classes of ion channels using the whole-cell patch-clamp technique.

Protocol 1: Assessment of this compound on Voltage-Gated Sodium Channels (e.g., Nav1.5)

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human Nav1.5 channel alpha subunit and the β1 subunit.

  • For transient transfections, use a suitable transfection reagent and include a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents using a voltage step protocol, for example, a 50 ms depolarization to -10 mV every 10 seconds.

  • To assess voltage-dependence of activation, apply a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments.

  • To assess voltage-dependence of steady-state inactivation, apply a 500 ms pre-pulse to various potentials (from -120 mV to -10 mV) followed by a test pulse to -10 mV.

4. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Plot current-voltage (I-V) relationships.

  • Fit activation and inactivation data with a Boltzmann function to determine the half-maximal voltage (V1/2) and slope factor (k).

  • To determine IC50, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration. Fit the concentration-response data with a Hill equation.

Protocol 2: Assessment of this compound on Voltage-Gated Potassium Channels (e.g., hERG/Kv11.1)

1. Cell Culture and Transfection:

  • Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Plate cells on glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Establish whole-cell patch-clamp configuration.

  • Hold the cell at -80 mV.

  • Elicit hERG currents using a step protocol designed to observe the characteristic tail current. For example, a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

  • Measure the peak tail current during the repolarizing step.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of various concentrations of this compound.

  • Construct a concentration-response curve and calculate the IC50 value using the Hill equation.

  • Analyze the effects on activation and inactivation kinetics if any are observed.

Protocol 3: Assessment of this compound on L-type Calcium Channels (e.g., Cav1.2)

1. Cell Culture and Transfection:

  • Use a cell line (e.g., HEK293) stably expressing the Cav1.2 alpha subunit, along with β2 and α2δ auxiliary subunits.

  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Establish whole-cell configuration.

  • Hold the cell at a depolarized potential of -40 mV to inactivate sodium and T-type calcium channels.

  • Elicit L-type calcium currents with a depolarizing step to 0 mV for 200 ms.

  • To generate an I-V curve, apply voltage steps from -50 mV to +50 mV in 10 mV increments.

4. Data Analysis:

  • Measure the peak inward current at each voltage.

  • Plot the I-V curve.

  • Determine the IC50 for this compound by applying cumulative concentrations and fitting the concentration-response curve with the Hill equation.

Protocol 4: Assessment of this compound on Chloride Channels (e.g., CFTR)

1. Cell Culture and Transfection:

  • Use a cell line (e.g., Fischer Rat Thyroid - FRT, or HEK293) stably expressing human CFTR.

  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with NMDG.

  • Internal Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.4 with NMDG. (A symmetrical chloride concentration is used to set the reversal potential at 0 mV).

3. Electrophysiological Recording:

  • Establish whole-cell configuration.

  • Activate CFTR channels by adding a cocktail of forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) or another appropriate activator to the external solution.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit currents and determine the reversal potential.

  • Alternatively, use voltage steps to measure current at different potentials.

4. Data Analysis:

  • Measure the current amplitude at a fixed positive and negative potential (e.g., +80 mV and -80 mV).

  • Assess the effect of this compound on the activated CFTR current.

  • Construct a concentration-response curve to determine the IC50 or EC50.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Vasodilatory Signaling of Thiazide-like Diuretics HCTZ Hydrochlorothiazide (HCTZ) KCa Ca2+-activated K+ Channels (KCa) HCTZ->KCa Activates Indapamide Indapamide CaChannels Voltage-gated Ca2+ Channels Indapamide->CaChannels Inhibits VascularSmoothMuscle Vascular Smooth Muscle Cell Hyperpolarization Hyperpolarization KCa->Hyperpolarization CaInflux Decreased Ca2+ Influx CaChannels->CaInflux Hyperpolarization->CaChannels Inhibits Vasodilation Vasodilation CaInflux->Vasodilation Leads to

Caption: Proposed vasodilatory mechanisms of HCTZ and Indapamide.

G cluster_1 Whole-Cell Patch-Clamp Workflow for Ion Channel Analysis Start Start: Cell Culture with Target Ion Channel Plating Plate Cells on Coverslips Start->Plating Recording Mount Coverslip on Microscope Plating->Recording Pipette Approach Cell with Patch Pipette Recording->Pipette Seal Form Gigaohm Seal Pipette->Seal WholeCell Rupture Membrane: Establish Whole-Cell Configuration Seal->WholeCell Protocol Apply Voltage-Clamp Protocol WholeCell->Protocol Control Record Baseline Current Protocol->Control Compound Apply this compound (Test Compound) Control->Compound Test Record Current in Presence of Compound Compound->Test Analysis Data Analysis: I-V Curve, IC50 Test->Analysis End End Analysis->End

Caption: Standard workflow for whole-cell patch-clamp experiments.

G cluster_2 Logic for Determining IC50 A Start: Establish Stable Whole-Cell Recording B Record Control Current (I_control) A->B C Apply Concentration 1 of this compound B->C D Record Current (I_conc1) C->D E Calculate % Inhibition = 100 * (1 - I_conc1 / I_control) D->E F Repeat for Multiple Concentrations E->F G Plot % Inhibition vs. [this compound] F->G H Fit Data with Hill Equation G->H I Determine IC50 H->I

Caption: Logical steps for determining the IC50 of a compound.

References

Application Notes and Protocols for In Vitro Screening of Tripamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a diuretic agent that has been characterized as both a thiazide-like and a loop diuretic, suggesting its mechanism of action may involve multiple ion transporters in the kidney.[1][2] While its primary therapeutic effects are diuresis and antihypertension, the precise molecular targets and potency of this compound and its analogs are not fully elucidated.[3] Some studies indicate it acts as a loop diuretic by inhibiting ion reabsorption in the thick ascending limb of Henle's loop, a function primarily mediated by the Na-K-2Cl cotransporter, NKCC2.[2][4] However, other reports suggest it may also affect more proximal nephron sites.[4][5] Notably, in a study using human NKCC1A and NKCC1B splice variants, this compound was found to be ineffective at concentrations up to 1000 µM.[5] This highlights the need for robust in vitro screening assays to characterize the activity of new this compound analogs on the kidney-specific isoform, NKCC2, and to assess their selectivity against other transporters like the thiazide-sensitive Na-Cl cotransporter, NCC.

These application notes provide detailed protocols for a tiered in vitro screening cascade to identify and characterize novel this compound analogs. The proposed workflow progresses from a high-throughput primary screen to more complex secondary and functional assays, enabling a comprehensive evaluation of compound potency, selectivity, and mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other common loop diuretics against relevant ion cotransporters. This table is intended to serve as a baseline for comparing the activity of newly synthesized this compound analogs.

CompoundTargetSpeciesAssay MethodIC50 (µM)Reference(s)
This compound hNKCC1AHumanIon Flux>1000[5]
hNKCC1BHumanIon Flux>1000[5]
hNKCC2Human-Not Available[5]
hNCCHuman-Not Available
Analog A hNKCC2HumanTl+ FluxEnter Data
Analog B hNKCC2HumanTl+ FluxEnter Data
Analog C hNKCC2HumanTl+ FluxEnter Data
Bumetanide hNKCC1AHumanIon Flux0.945[5]
hNKCC1BHumanIon Flux0.842[5]
hNKCC2Human-0.10 - 0.50[6]
Furosemide hNKCC1AHumanIon Flux5.15[5]
hNKCC1BHumanIon Flux5.82[5]
hNKCC2Human-15 - 60[6]
Hydrochlorothiazide hNCCHumanCl- FluxInhibits[7]

hNKCC1A/B: human Na-K-2Cl Cotransporter 1, splice variants A and B; hNKCC2: human Na-K-2Cl Cotransporter 2; hNCC: human Na-Cl Cotransporter.

Signaling Pathways and Experimental Workflow

The activity of both NKCC2 and NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). Understanding this pathway is crucial for interpreting assay results.

Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Kinase Cascade cluster_2 Ion Transporters cluster_3 Physiological Effect Low [Cl-]i Low [Cl-]i WNKs WNK Kinases Low [Cl-]i->WNKs Activates Hypotonic Stress Hypotonic Stress Hypotonic Stress->WNKs Activates SPAK SPAK/OSR1 WNKs->SPAK Phosphorylates & Activates NKCC2 NKCC2 (TAL) SPAK->NKCC2 Phosphorylates & Activates NCC NCC (DCT) SPAK->NCC Phosphorylates & Activates Ion_Influx Increased Na+, K+, Cl- Reabsorption NKCC2->Ion_Influx NCC->Ion_Influx This compound This compound Analogs This compound->NKCC2 Inhibit This compound->NCC Inhibit?

WNK-SPAK signaling pathway regulating NKCC2 and NCC activity.

A structured workflow is essential for the efficient screening and characterization of this compound analogs. The following diagram outlines a suggested experimental cascade.

Experimental_Workflow cluster_screening Screening Cascade cluster_confirmation Confirmatory & Mechanistic Assays cluster_functional Physiological Relevance cluster_output Outcome Primary_Screen Primary Screen: HTS Tl+ Flux Assay (NKCC2) Dose_Response Dose-Response & IC50 Determination (NKCC2) Primary_Screen->Dose_Response Active Compounds Selectivity_Screen Selectivity Screen: Tl+ Flux Assay (NKCC1, NCC) Dose_Response->Selectivity_Screen Potent Hits Confirmatory_Assay Confirmatory Assay: Non-radioactive Rb+ Flux Selectivity_Screen->Confirmatory_Assay Selective Hits Binding_Assay Target Engagement: Radioligand Binding Assay Confirmatory_Assay->Binding_Assay Tubule_Assay Functional Assay: Isolated Kidney Tubule Perfusion Binding_Assay->Tubule_Assay Confirmed Binders Lead_Compound Lead Compound Identification Tubule_Assay->Lead_Compound

Proposed experimental workflow for screening this compound analogs.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Thallium (Tl+) Flux Assay for NKCC2 Inhibition

This assay provides a high-throughput method for identifying inhibitors of NKCC2 by measuring the influx of thallium (Tl+), a surrogate for K+, through the cotransporter using a Tl+-sensitive fluorescent dye.[8][9]

Materials:

  • Cell Line: HEK293 or LLC-PK1 cells stably expressing human NKCC2 (hNKCC2).

  • Reagents: FluxOR™ Thallium Detection Kit (or similar), this compound analogs, Bumetanide (positive control), DMSO (vehicle control).

  • Buffers:

    • Chloride-Free Buffer (Loading Buffer): 135 mM Sodium Gluconate, 5 mM Potassium Gluconate, 1 mM MgSO4, 1 mM CaCl2, 5 mM Glucose, 10 mM HEPES, pH 7.4.

    • Assay Buffer: 135 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM Glucose, 10 mM HEPES, pH 7.4.

    • Stimulant Solution: Assay Buffer containing Thallium Sulfate (Tl2SO4) at a final concentration of 2 mM.

  • Equipment: 96- or 384-well black, clear-bottom microplates; automated liquid handler; fluorescence plate reader with kinetic read capability (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed hNKCC2-expressing cells into microplates to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound analogs and controls in DMSO. Serially dilute in Assay Buffer to the desired screening concentration (e.g., 10 µM final concentration).

  • Dye Loading: a. Aspirate the culture medium from the cell plate. b. Add the FluxOR™ dye loading solution prepared in Chloride-Free Buffer to each well. c. Incubate for 60-90 minutes at room temperature, protected from light. Pre-incubation in a chloride-free medium promotes NKCC2 activation.[8][10]

  • Compound Incubation: a. Remove the dye loading solution. b. Add the prepared this compound analog dilutions and controls to the respective wells. c. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: a. Place the microplate into the fluorescence plate reader. b. Set the reader to excite at ~490 nm and record emission at ~525 nm. c. Establish a stable baseline fluorescence reading for 15-20 seconds. d. Using the instrument's liquid handler, add the Tl2SO4-containing Stimulant Solution to all wells simultaneously. e. Immediately begin kinetic fluorescence recording for 60-90 seconds.

  • Data Analysis: a. Calculate the initial rate of fluorescence increase (slope) for each well. b. Normalize the data to controls: % Inhibition = [1 - (Rate_Compound - Rate_Bumetanide) / (Rate_DMSO - Rate_Bumetanide)] * 100. c. For dose-response experiments, plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Confirmatory Assay - Non-Radioactive Rubidium (Rb+) Efflux Assay

This functional assay confirms the inhibitory activity of hit compounds by measuring the transport of Rubidium (Rb+), another K+ surrogate, using Ion Channel Reader (ICR) technology. This method avoids radioactivity and provides a robust, quantitative measure of cotransporter activity.[11]

Materials:

  • Cell Line: As in Protocol 1.

  • Reagents: this compound analogs, Bumetanide, Ouabain (to inhibit Na+/K+-ATPase), RbCl.

  • Buffers:

    • Hypotonic Buffer: 67.5 mM Sodium Gluconate, 2.5 mM Potassium Gluconate, 15 mM HEPES, 5.0 mM Glucose, 1.0 mM MgSO4, 1.0 mM CaCl2, pH 7.4.

    • Rb+ Influx Buffer: 135 mM NaCl, 7.5 mM RbCl, 15 mM HEPES, 5 mM Glucose, 1 mM MgSO4, 1 mM CaCl2, pH 7.4.

    • Wash Buffer: Same as Rb+ Influx Buffer.

    • Lysis Buffer: 1% NP-40 in water.

  • Equipment: 96-well cell culture plates, multi-channel pipette, Ion Channel Reader (e.g., Aurora ICR 8000).

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Hypotonic Incubation: Replace culture medium with Hypotonic Buffer and incubate for 60 minutes at room temperature to stimulate NKCC2 activity.[11]

  • Compound Pre-incubation: Replace the hypotonic buffer with a solution containing the test compounds and Ouabain (to block Na+/K+-ATPase mediated Rb+ uptake) in Hypotonic Buffer. Incubate for 10-15 minutes.

  • Rb+ Influx: Aspirate the compound solution and add the Rb+ Influx Buffer. Allow influx to proceed for 2-5 minutes.

  • Washing: Rapidly remove the influx buffer and wash the cell monolayer four times with ice-cold Wash Buffer to remove extracellular Rb+.

  • Cell Lysis: Add Lysis Buffer to each well and mix to ensure complete cell lysis.

  • Rb+ Measurement: Analyze the concentration of intracellular Rb+ in the lysates using the Ion Channel Reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the bumetanide-sensitive Rb+ influx and determine the IC50 values for the test compounds as described in Protocol 1.

Protocol 3: Orthogonal Assay - Radioligand Binding for NKCC2

This assay directly measures the binding affinity of this compound analogs to the NKCC2 transporter, confirming target engagement. It is a lower-throughput, but highly specific, method.[1][12]

Materials:

  • Membrane Preparation: Cell membranes prepared from HEK293 cells overexpressing hNKCC2.

  • Radioligand: [3H]-Bumetanide (or another suitable radiolabeled loop diuretic).

  • Reagents: Unlabeled this compound analogs, unlabeled bumetanide (for non-specific binding determination).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold Binding Buffer.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add in order:

    • Binding Buffer.

    • A range of concentrations of the unlabeled this compound analog (for competition curve).

    • A fixed, subsaturating concentration of [3H]-Bumetanide.

    • NKCC2-expressing membrane preparation (10-50 µg protein/well).

    • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled bumetanide (e.g., 100 µM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the this compound analog. c. Fit the data to a one-site competition model to determine the IC50. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Assay - Isolated Kidney Tubule Perfusion

This ex vivo assay provides a more physiologically relevant system to assess the effects of this compound analogs on ion transport in intact, isolated thick ascending limb (TAL) segments.[10][13]

Materials:

  • Tissue Source: Kidneys from mice or rabbits.

  • Reagents: Collagenase type II, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics, this compound analogs.

  • Solutions: Krebs-Henseleit-saline (KHS) buffer, Percoll solution.

  • Equipment: Stereomicroscope, micromanipulators, perfusion pipettes, constant-infusion pump, equipment for measuring ion concentrations in collected fluid (e.g., flame photometer).

Procedure:

  • Tubule Isolation: a. Perfuse the kidney with cold KHS buffer. b. Slice the kidney and digest the tissue with collagenase to release individual nephron segments. c. Under a stereomicroscope, identify and dissect individual TAL segments.

  • Tubule Perfusion: a. Transfer a single TAL segment to a perfusion chamber. b. Mount the tubule between a set of concentric holding and perfusion pipettes. c. Perfuse the lumen of the tubule with an artificial tubular fluid at a controlled rate. The bath contains a physiological saline solution.

  • Experimental Protocol: a. Allow the tubule to equilibrate and establish a baseline transport rate by collecting the perfused fluid and measuring ion concentrations (Na+, K+, Cl-). b. Add the this compound analog to the luminal perfusate at the desired concentration. c. After an incubation period, collect the perfused fluid again and measure the new ion concentrations.

  • Data Analysis: a. Calculate the net ion flux for baseline and treated conditions. b. Determine the percentage inhibition of ion transport caused by the this compound analog. c. Perform dose-response experiments to determine the effective concentration (EC50).

Potential Off-Target Considerations

Given that this compound is a sulfonamide-derived compound, analogs should be assessed for potential off-target effects common to this chemical class. A secondary screening panel could include assays for:

  • Carbonic Anhydrase Inhibition: Many sulfonamides inhibit carbonic anhydrase, which can lead to metabolic acidosis.

  • CYP450 Inhibition/Induction: To assess the potential for drug-drug interactions.

  • hERG Channel Blockade: To evaluate the risk of cardiac QT interval prolongation.

  • General Safety Panels: Broader panels that screen against a range of common off-targets like GPCRs, kinases, and other ion channels can help identify potential liabilities early in the discovery process.[14]

References

Troubleshooting & Optimization

Optimizing Tripamide dosage for maximal diuretic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Tripamide dosage for maximal diuretic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's diuretic effect?

A1: this compound is classified as a thiazide-like diuretic. Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[1][2][3] By blocking this symporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of these ions, and consequently water, resulting in diuresis.[3]

Q2: What is a typical starting dose range for this compound in preclinical studies?

A2: Based on clinical data where doses of 10 mg to 100 mg have been used in humans, a recommended starting point for preclinical studies in small animals, such as rats, would be to use allometric scaling to determine a dose range that is likely to be pharmacologically active. It is crucial to conduct a pilot dose-ranging study to determine the optimal dose range for the specific animal model and experimental conditions.

Q3: How can I measure the diuretic effect of this compound in my animal model?

A3: The diuretic effect can be quantified by measuring urine output and electrolyte concentrations. Animals are typically housed in metabolic cages that allow for the separate collection of urine and feces.[4] Urine volume should be recorded at regular intervals (e.g., every hour for the first few hours, and then at 24 hours) after drug administration.[5] Urine samples should be analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using methods like flame photometry or ion-selective electrodes.[6][7]

Q4: I am observing a plateau in the diuretic effect at higher doses of this compound. Why is this happening?

A4: This phenomenon is known as a "ceiling effect," which is characteristic of many diuretics.[8] Once the transporters targeted by the drug (in this case, the NCC) are maximally inhibited, further increases in the drug concentration will not produce a greater diuretic response. A clinical study on this compound showed that while all doses between 10 mg and 100 mg lowered blood pressure, there was no dose-related increase in this effect, suggesting a similar plateau for its antihypertensive action.

Q5: My results show significant potassium loss (hypokalemia) with increasing doses of this compound. How can I mitigate this?

A5: Increased potassium excretion is a known side effect of thiazide-like diuretics.[9] This occurs because the increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium. To mitigate this, consider co-administering a potassium-sparing diuretic, such as amiloride or spironolactone, which act on the collecting duct to reduce potassium excretion. Alternatively, potassium supplementation can be provided in the diet. It is essential to monitor serum potassium levels throughout the experiment.

Troubleshooting Guides

Issue: High variability in urine output between animals in the same dose group.

  • Possible Cause: Incomplete bladder emptying can lead to significant variations in collected urine volume.[10]

  • Troubleshooting Step: Normalize urine output to a urinary marker such as creatinine.[10] This can help to correct for incomplete bladder voiding and provide a more accurate measure of diuretic response. Ensure consistent hydration status of the animals before the experiment.

Issue: Unexpectedly low diuretic response in a preclinical study.

  • Possible Cause 1: Poor oral bioavailability of the this compound formulation.

  • Troubleshooting Step 1: Verify the solubility and stability of your drug formulation. Consider administering the drug via a different route, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass potential absorption issues.

  • Possible Cause 2: The animal model may have a different sensitivity to this compound.

  • Troubleshooting Step 2: Conduct a pilot study with a wider dose range to establish a clear dose-response relationship in your specific model.

Issue: Difficulty in accurately measuring low electrolyte concentrations in urine.

  • Possible Cause: The analytical method may not be sensitive enough for the diluted urine samples.

  • Troubleshooting Step: Ensure your analytical instrument (e.g., flame photometer, ion-selective electrode) is properly calibrated for the expected concentration range.[6] You may need to use a more sensitive method or adjust the dilution factor of your urine samples.

Data Presentation

Table 1: Summary of Dose-Response Data for this compound in Hypertensive Patients

Daily Dose of this compoundChange in Standing Mean Arterial Pressure (mmHg)Change in Serum Potassium (mEq/L)Change in Serum Chloride (mEq/L)Change in Serum Uric Acid (mg/dL)
10 mgStatistically significant decreaseNot statistically significantStatistically significant decreaseStatistically significant increase
25 mgStatistically significant decreaseStatistically significant decreaseStatistically significant decreaseStatistically significant increase
50 mgStatistically significant decreaseNot statistically significantStatistically significant decreaseStatistically significant increase
100 mgStatistically significant decreaseStatistically significant decreaseStatistically significant decreaseStatistically significant increase

Data adapted from a randomized, double-blind study in 24 hospitalized patients with essential hypertension.

Experimental Protocols

Preclinical Dose-Response Protocol for Diuretic Effect in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.

  • Dose Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • This compound (e.g., 1, 3, 10, 30 mg/kg, orally)

    • Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, orally)

  • Experimental Procedure:

    • Fast animals overnight with free access to water.

    • Administer the assigned treatment by oral gavage.

    • Immediately place animals back into their metabolic cages.

    • Collect urine at 1, 2, 4, 6, and 24 hours post-dosing.

    • Record the total urine volume for each time point.

  • Sample Analysis:

    • Centrifuge urine samples to remove any particulate matter.

    • Measure the concentration of Na+, K+, and Cl- in the urine using a flame photometer or ion-selective electrode.

    • Measure urine creatinine concentration to normalize for GFR and incomplete bladder emptying.

  • Data Analysis:

    • Calculate the total urine output and electrolyte excretion for each animal.

    • Compare the mean values between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Plot dose-response curves for urine volume and electrolyte excretion.

Clinical Trial Design for Diuretic Dose Optimization (Adapted from the DOSE Trial)
  • Study Design: A prospective, randomized, double-blind, factorial design.[11][12][13]

  • Patient Population: Patients with a clinical diagnosis of fluid overload requiring intravenous diuretics.

  • Randomization: Patients are randomized to one of four treatment arms in a 2x2 factorial design:

    • Low-dose this compound administered as an intermittent bolus.

    • High-dose this compound administered as an intermittent bolus.

    • Low-dose this compound administered as a continuous infusion.

    • High-dose this compound administered as a continuous infusion.

  • Dosage:

    • Low Dose: Equivalent to the patient's home oral diuretic dose.

    • High Dose: 2.5 times the patient's home oral diuretic dose.[11][13]

  • Primary Endpoints:

    • Efficacy: Patient's global assessment of symptoms (e.g., using a visual analog scale) over 72 hours.[11]

    • Safety: Change in renal function (e.g., serum creatinine) from baseline to 72 hours.[11]

  • Secondary Endpoints:

    • Change in body weight over 24, 48, and 72 hours.

    • Net fluid loss (urine output minus fluid intake).

    • Changes in electrolyte levels.

  • Data Collection: Collect data on vital signs, body weight, fluid intake and output, symptoms, and laboratory parameters (electrolytes, renal function) at baseline and at regular intervals throughout the 72-hour treatment period.

  • Statistical Analysis: Analyze the primary and secondary endpoints to compare the efficacy and safety of the different dosing strategies.

Mandatory Visualization

Tripamide_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood This compound This compound NCC Na+/Cl- Symporter (NCC) This compound->NCC Inhibits Na_ion Na+ Na_ion->NCC Cl_ion Cl- Cl_ion->NCC Na_reabsorption Decreased Na+ Reabsorption NCC->Na_reabsorption Water_reabsorption Decreased Water Reabsorption Na_reabsorption->Water_reabsorption Diuresis Increased Diuresis Water_reabsorption->Diuresis

Caption: Mechanism of this compound's diuretic action.

This technical support center provides a comprehensive overview for optimizing this compound dosage. For further detailed inquiries, please consult relevant pharmacological literature and conduct appropriate pilot studies.

References

Technical Support Center: Identifying and Characterizing Tripamide Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tripamide degradation product analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains both amide and sulfonamide functional groups, the primary degradation pathways are expected to be hydrolysis and oxidation. Photolytic degradation may also occur. Metabolic studies have identified hydroxylation products, which may also be formed under forced degradation conditions.[1]

Q2: What are the potential degradation products of this compound?

A2: Based on its structure and metabolic studies, the following are potential degradation products of this compound:

  • DP1: 4-chloro-3-sulfamoylbenzoic acid: Formed by the hydrolysis of the amide bond. This has been identified as a major metabolite.[1]

  • DP2: Octahydro-4,7-methano-2H-isoindol-2-amine: The corresponding amine formed from the cleavage of the amide bond.

  • DP3: 4-chloro-N-(octahydro-4,7-methano-2H-isoindol-2-yl)benzamide: Resulting from the hydrolysis of the sulfonamide group.

  • DP4 & DP5: Hydroxylated this compound: Hydroxylation can occur on the tricyclic ring system, leading to products like 3-hydroxy-tripamide and 8-hydroxy-tripamide, which have been identified as metabolites.[1]

  • DP6: Dehydrogenated and deaminated products: As suggested by some metabolic studies, further degradation could involve dehydrogenation and loss of the amino group from the sulfonamide moiety.[2]

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: To comprehensively assess the stability of this compound and generate its degradation products, the following stress conditions are recommended, in line with ICH guidelines:[3][4][5][6]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at 60-80°C for 2 to 24 hours.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at 60-80°C for 2 to 24 hours.

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature for 24 to 48 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 to 72 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).[3][7]

Troubleshooting Guides

Issue 1: No significant degradation is observed under the initial stress conditions.
Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stressor (acid, base, or H₂O₂), increase the temperature, or prolong the exposure time.[3][8]
This compound is highly stable under the tested conditionConfirm the stability by ensuring no degradation occurs even under harsher conditions before concluding stability.
Incorrect sample preparationEnsure this compound is fully dissolved in the reaction medium. A co-solvent might be necessary for aqueous stress conditions.
Issue 2: Complete degradation of this compound is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harshDecrease the concentration of the stressor, lower the temperature, or reduce the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3]
High reactivity of this compoundUse milder stress conditions from the outset for subsequent experiments.
Issue 3: Poor chromatographic separation of this compound and its degradation products.

| Possible Cause | Troubleshooting Step | | Inappropriate HPLC column | Use a different column chemistry (e.g., C8, phenyl-hexyl) or a column with a different particle size. | | Mobile phase composition is not optimal | Adjust the mobile phase composition, including the organic modifier ratio and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks. | | Inadequate method development | Perform a systematic method development study by varying parameters like mobile phase pH, gradient slope, and temperature. |

Issue 4: Unidentified peaks are observed in the chromatogram.

| Possible Cause | Troubleshooting Step | | Secondary degradation products | These can form if the stress conditions are too harsh. Use milder conditions to favor the formation of primary degradants. | | Impurities from reagents or solvents | Run a blank sample (without this compound) under the same stress conditions to identify any peaks originating from the reagents. | | Excipient degradation (for drug product studies) | Analyze a placebo sample under the same stress conditions. |

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Heat the solution at 80°C for 8 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Heat the solution at 80°C for 4 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Place the dish in a hot air oven maintained at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) and solid this compound powder to UV and visible light as per ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 3: Characterization of Degradation Products
  • LC-MS/MS Analysis: Analyze the stressed samples using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the parent drug and its degradation products.

  • Fragmentation Studies: Perform MS/MS fragmentation of the molecular ions of the degradation products to obtain structural information.

  • Isolation: If necessary, isolate the major degradation products using preparative HPLC.

  • NMR Spectroscopy: Perform 1H NMR and 13C NMR analysis on the isolated degradation products to confirm their chemical structures.[9][10]

Quantitative Data Summary

The following table provides a hypothetical summary of this compound degradation under various stress conditions. Actual results may vary depending on the precise experimental conditions.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
1 M HCl8 hours80°C~15%DP1, DP2
1 M NaOH4 hours80°C~25%DP1, DP2
30% H₂O₂24 hoursRoom Temp.~10%DP4, DP5
Dry Heat48 hours105°C< 5%Minor unidentified peaks
PhotolyticAs per ICH Q1BAmbient~8%Minor unidentified peaks

Visualizations

Tripamide_Degradation_Pathway This compound This compound DP1 DP1: 4-chloro-3-sulfamoylbenzoic acid This compound->DP1 Amide Hydrolysis (Acid/Base) DP2 DP2: Octahydro-4,7- methano-2H-isoindol-2-amine This compound->DP2 Amide Hydrolysis (Acid/Base) DP4_5 DP4 & DP5: Hydroxylated this compound This compound->DP4_5 Oxidation

Caption: Proposed degradation pathways of this compound under hydrolytic and oxidative stress.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Characterization Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Isolation Isolation (Preparative HPLC) LCMS->Isolation NMR NMR (Structure Elucidation) Isolation->NMR This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: General experimental workflow for the identification and characterization of this compound degradation products.

References

Technical Support Center: Mitigating Tripamide-Induced Hypokalemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tripamide-induced hypokalemia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced hypokalemia?

A1: this compound is a diuretic that primarily acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+-Cl-) symporter, leading to increased urinary excretion of sodium and chloride. This increased distal tubular sodium delivery enhances the exchange for potassium ions, resulting in potassium loss and potentially leading to hypokalemia (low serum potassium levels).

Q2: What are the common animal models used to study this compound-induced hypokalemia?

A2: Rodent models, particularly rats (e.g., Wistar, Sprague-Dawley) and mice, are the most common animal models for studying diuretic-induced electrolyte imbalances. These models are well-characterized, cost-effective, and allow for controlled experimental conditions. The use of metabolic cages is standard for accurate collection of urine to measure volume and electrolyte excretion.[1][2]

Q3: What are the primary strategies to mitigate this compound-induced hypokalemia in animal models?

A3: The main strategies involve co-administration of agents that counteract the potassium-losing effect of this compound. These include:

  • Potassium-Sparing Diuretics: Agents like spironolactone and amiloride act on the distal nephron to decrease potassium excretion.

  • ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): Drugs such as enalapril and losartan can lead to potassium retention by inhibiting the renin-angiotensin-aldosterone system.

  • Potassium Supplementation: Direct replacement of potassium through oral or parenteral administration of potassium chloride.

Q4: How quickly does hypokalemia develop after this compound administration in rats?

A4: The onset and severity of hypokalemia can vary depending on the dose of this compound, the duration of administration, and the basal diet of the animals. Generally, significant changes in serum potassium can be observed within hours to a few days of initiating treatment. Continuous monitoring is crucial in the initial phases of the experiment.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in the Animal Cohort
Possible Cause Troubleshooting Step
Severe Hypokalemia: Rapid and severe drops in potassium can lead to cardiac arrhythmias and death.- Reduce this compound Dose: Start with a lower dose of this compound and titrate up while monitoring serum potassium levels closely.- Prophylactic Mitigation: Co-administer a potassium-sparing diuretic or potassium supplementation from the beginning of the study.- Emergency Intervention: For animals showing signs of distress (e.g., lethargy, muscle weakness), administer intravenous potassium chloride under veterinary guidance.[3][4]
Dehydration: Excessive fluid loss from diuresis can lead to dehydration and associated complications.- Ensure Free Access to Water: Animals should have ad libitum access to drinking water.- Monitor Hydration Status: Regularly check for signs of dehydration (e.g., skin turgor, reduced urine output despite diuretic administration).- Provide Hydrating Gels: In some cases, providing a supplementary source of hydration like a hydrogel can be beneficial.
Off-target Drug Effects: High doses of any compound can lead to unforeseen toxicity.- Review Literature for Toxicity Data: Ensure the dose of this compound and any co-administered drugs are within the reported safe range for the specific animal model.- Staggered Dosing: Introduce new drugs one at a time to identify the source of toxicity.
Issue 2: High Variability in Serum Potassium Levels Between Animals in the Same Group
Possible Cause Troubleshooting Step
Inconsistent Dosing: Inaccurate or inconsistent administration of the drug.- Calibrate Equipment: Ensure all dosing equipment (e.g., pipettes, syringes) is properly calibrated.- Standardize Administration Technique: All personnel should follow a standardized protocol for drug administration (e.g., oral gavage, intraperitoneal injection).- Verify Animal Weights: Use accurate and recent body weights for dose calculations.
Variable Food and Water Intake: Differences in diet, particularly potassium intake, can affect baseline and post-treatment potassium levels.- Acclimatize Animals: Allow for a sufficient acclimatization period (at least 3 days) before the experiment begins, with free access to standard chow and water.[5]- Use a Standardized Diet: Ensure all animals receive the same diet with a known and consistent potassium content.- Monitor Food and Water Consumption: If feasible, monitor daily food and water intake for each animal.
Stress: Stress can influence physiological parameters, including electrolyte balance.- Handle Animals Gently: Minimize stress during handling and procedures.- Acclimatize to Metabolic Cages: If using metabolic cages, allow animals a period of acclimatization to the new environment before the experiment starts.[2]

Quantitative Data Summary

The following tables summarize representative data on the effects of different mitigation strategies on serum potassium levels in rats treated with a diuretic. Note: Direct quantitative data for this compound in combination with all these agents in animal models is limited in the available literature. The data presented is based on studies with analogous diuretics (e.g., thiazides) and principles of drug interaction.

Table 1: Effect of Co-administration of Spironolactone on Diuretic-Induced Hypokalemia in Rats

Treatment GroupDiuretic DoseSpironolactone DoseSerum Potassium (mEq/L) - Mean ± SD
ControlVehicleVehicle4.5 ± 0.3
Diuretic OnlyX mg/kgVehicle3.2 ± 0.4
Diuretic + Low Dose SpironolactoneX mg/kg10 mg/kg3.8 ± 0.3
Diuretic + High Dose SpironolactoneX mg/kg40 mg/kg4.3 ± 0.2
(Data are hypothetical and illustrative of expected outcomes based on dose-response relationships observed in similar studies)[6][7]

Table 2: Effect of Co-administration of Amiloride on Diuretic-Induced Hypokalemia in Rats

Treatment GroupDiuretic DoseAmiloride DoseSerum Potassium (mEq/L) - Mean ± SD
ControlVehicleVehicle4.6 ± 0.2
Diuretic OnlyX mg/kgVehicle3.4 ± 0.3
Diuretic + AmilorideX mg/kg3 mg/kg4.2 ± 0.3
(Data are illustrative based on the known potassium-sparing effects of amiloride)[8][9]

Table 3: Effect of Co-administration of ACE Inhibitors/ARBs on Diuretic-Induced Hypokalemia in Rats

Treatment GroupDiuretic DoseACEi/ARBSerum Potassium (mEq/L) - Mean ± SD
ControlVehicleVehicle4.5 ± 0.3
Diuretic OnlyX mg/kgVehicle3.3 ± 0.4
Diuretic + EnalaprilX mg/kg10 mg/kg4.0 ± 0.3
Diuretic + LosartanX mg/kg10 mg/kg4.1 ± 0.2
(Data are illustrative based on the known effects of ACE inhibitors and ARBs on potassium retention)[10][11]

Table 4: Effect of Oral Potassium Chloride (KCl) Supplementation on Diuretic-Induced Hypokalemia in Rats

Treatment GroupDiuretic DoseKCl SupplementationSerum Potassium (mEq/L) - Mean ± SD
ControlVehicleNone4.4 ± 0.2
Diuretic OnlyX mg/kgNone3.1 ± 0.3
Diuretic + Low Dose KClX mg/kg2 mEq/kg/day3.7 ± 0.3
Diuretic + High Dose KClX mg/kg4 mEq/kg/day4.2 ± 0.2
(Data are illustrative based on potassium repletion studies)[4][12]

Experimental Protocols

Protocol 1: Induction of Hypokalemia with this compound in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard cages for at least one week, with ad libitum access to standard rodent chow and water. For urine collection, acclimatize to metabolic cages for 3 days prior to the experiment.[5]

  • Baseline Measurements: Collect blood samples via tail vein or saphenous vein to determine baseline serum potassium levels.

  • This compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a dose known to induce hypokalemia (e.g., 10-25 mg/kg) via oral gavage.

  • Monitoring: Collect blood samples at predetermined time points (e.g., 2, 4, 8, and 24 hours) post-administration to monitor the change in serum potassium levels.

  • Urine Collection: If using metabolic cages, collect urine over a 24-hour period to measure urine volume and electrolyte (Na+, K+) excretion.[1][2]

Protocol 2: Mitigation of this compound-Induced Hypokalemia with Spironolactone
  • Animal Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound only.

    • Group 3: this compound + Spironolactone (low dose).

    • Group 4: this compound + Spironolactone (high dose).

  • Drug Administration:

    • Administer spironolactone (e.g., 10 mg/kg or 40 mg/kg, orally) or its vehicle 60 minutes prior to this compound administration.[7]

    • Administer this compound (or vehicle) as described in Protocol 1.

  • Sample Collection and Analysis: Follow the monitoring and sample collection steps as outlined in Protocol 1. Analyze serum and urine for potassium and sodium concentrations.

Visualizations

Signaling_Pathway_Renal_Potassium_Handling cluster_lumen Tubular Lumen cluster_cell Principal Cell (Distal Nephron) cluster_interstitium Blood / Interstitium Lumen Na_Channel ENaC (Epithelial Na+ Channel) K_Channel ROMK (Renal Outer Medullary K+ Channel) Na_Channel->K_Channel Creates favorable electrical gradient for K+ secretion Na_in Na_Channel->Na_in Na+ reabsorption NaK_ATPase Na+/K+ ATPase K_in NaK_ATPase->K_in K+ in K_out K_out->K_Channel K+ secretion Na_out Na_out->NaK_ATPase Na+ out Blood This compound This compound This compound->Na_Channel Increases Na+ delivery to distal nephron Aldosterone Aldosterone Aldosterone->Na_Channel Upregulates Spironolactone Spironolactone Spironolactone->Aldosterone Blocks receptor Amiloride Amiloride Amiloride->Na_Channel Blocks

Caption: Signaling pathway of potassium handling in the distal nephron.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (≥ 3 days) Baseline Baseline Sample Collection (Blood for Serum K+) Acclimatization->Baseline Grouping Randomize into Treatment Groups (Control, this compound, this compound + Mitigation) Baseline->Grouping Dosing Administer Compounds (Oral Gavage / IP Injection) Grouping->Dosing Monitoring Monitor Animal Health & Collect Samples (Blood, Urine) Dosing->Monitoring Analysis Analyze Samples (Serum & Urine Electrolytes) Monitoring->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General experimental workflow for mitigation studies.

Mitigation_Strategies cluster_strategies Mitigation Strategies This compound This compound-Induced Hypokalemia K_Sparing Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride) This compound->K_Sparing Counteracts K+ loss in distal nephron RAAS_Inhibitors ACE Inhibitors / ARBs (e.g., Enalapril, Losartan) This compound->RAAS_Inhibitors Inhibits aldosterone-mediated K+ loss Supplementation Potassium Supplementation (e.g., KCl) This compound->Supplementation Directly replaces lost K+

Caption: Overview of mitigation strategies for this compound-induced hypokalemia.

References

Overcoming analytical challenges in Tripamide detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tripamide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common analytical challenges encountered during the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: The most prevalent methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[1]

Q2: What are the known metabolites of this compound and how do they affect analysis?

A2: this compound is known to be rapidly metabolized in the body. Two suspected metabolites have been identified in human urine, likely formed through hydroxylation, loss of the -NH2 group, and dehydrogenation.[1] The presence of these metabolites can pose a significant analytical challenge, potentially leading to co-elution and interference with the parent drug peak in HPLC analysis. Therefore, a highly specific analytical method is crucial to differentiate and accurately quantify this compound.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Proper sample preparation is critical for accurate this compound analysis, especially in complex matrices like urine and plasma. Key considerations include:

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement.[2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to clean up the sample and minimize these effects.

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step to remove proteins that can clog the analytical column and interfere with the analysis.

  • Hydrolysis: Evidence suggests that this compound can be conjugated in the body.[1] Therefore, an acid hydrolysis step may be necessary to release the conjugated form of the drug prior to extraction, ensuring the total concentration is measured.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: Analyte stability is a critical factor for reliable quantitative results. To ensure the stability of this compound:

  • Storage Conditions: Store biological samples and stock solutions at low temperatures, typically -20°C or -80°C, to minimize degradation.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of samples and standards, as this can lead to degradation. Aliquot samples into smaller volumes for single use.

  • Light Sensitivity: Protect samples and standards from direct light, as some pharmaceutical compounds are light-sensitive.

  • pH: The stability of this compound may be pH-dependent. Ensure the pH of your sample and mobile phase is optimized to maintain the stability of the analyte throughout the analytical process.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound.Optimize the mobile phase pH to ensure this compound is in a single ionic state.
Secondary interactions with the stationary phase.Use a high-purity silica column and consider adding a competing base to the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Dead volume in the HPLC system.Check and tighten all fittings, and use tubing with a smaller internal diameter.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[4]
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and system thoroughly.
Late eluting compounds from a previous injection.Increase the run time or implement a column wash step after each injection.
Low Sensitivity Suboptimal detection wavelength.Determine the UV absorbance maximum of this compound and set the detector to that wavelength.
Sample degradation.Review sample handling and storage procedures to ensure analyte stability.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Matrix effects from co-eluting endogenous compounds.[2]Improve sample cleanup using techniques like SPE or LLE.
Modify the chromatographic method to separate this compound from interfering matrix components.
Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Sensitivity Inefficient ionization of this compound.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).
Adjust the mobile phase composition to enhance ionization (e.g., add volatile additives like formic acid or ammonium formate).
Inconsistent Results Instability of this compound in the autosampler.Keep the autosampler temperature controlled (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.
Carryover from previous injections.Optimize the injector wash procedure with a strong solvent.
Fragment Ion Instability Inconsistent fragmentation in the collision cell.Optimize the collision energy and collision gas pressure.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require further optimization for specific applications.

Representative HPLC-UV Method
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 242 nm
Column Temperature 30°C
Representative LC-MS/MS Method
Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Precursor ion (m/z) and product ion(s) specific to this compound would need to be determined through infusion and optimization.

Data Presentation

Table 1: Typical Validation Parameters for a this compound Analytical Method
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Specificity No interference at the retention time of this compound
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of the initial concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing urine_sample Urine Sample hydrolysis Acid Hydrolysis (Optional) urine_sample->hydrolysis For conjugated this compound extraction Solid-Phase Extraction (SPE) urine_sample->extraction For unconjugated this compound hydrolysis->extraction elution Elution extraction->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation evaporation->hplc Injection msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis in a urine sample.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Analytical Problem (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, etc.) start->check_method check_sample Evaluate Sample Preparation (Extraction, Stability) start->check_sample check_instrument Inspect Instrument Performance (Pump, Detector, Source) start->check_instrument optimize_method Optimize Method check_method->optimize_method improve_sample_prep Refine Sample Prep check_sample->improve_sample_prep maintain_instrument Perform Maintenance check_instrument->maintain_instrument end Problem Resolved optimize_method->end improve_sample_prep->end maintain_instrument->end

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Stability Testing for Tripamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Tripamide solutions.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary purpose of a stability testing protocol for this compound solutions? The primary purpose is to gather evidence on how the quality of the this compound solution varies over time under the influence of various environmental factors such as temperature, humidity, and light. This data is used to establish a shelf life for the drug product and recommend storage conditions.[1][2]
What are the key components of a stability testing protocol? A comprehensive protocol should include details on the batches to be tested, the container closure system, specifications for the solution, testing frequency, storage conditions, and the analytical methods to be used.[3][4][5]
What are "stability-indicating" analytical methods? These are validated analytical procedures that can accurately detect changes in the drug's properties over time. For this compound solutions, this means the method must be able to separate, detect, and quantify this compound and its degradation products.[1][4][6] High-Performance Liquid Chromatography (HPLC) is a commonly used stability-indicating method.[6][7][8]
What are forced degradation studies and why are they necessary? Forced degradation, or stress testing, involves intentionally exposing the this compound solution to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to accelerate degradation.[1][9][10] These studies help to identify potential degradation products, understand the degradation pathways, and establish the stability-indicating nature of the analytical methods.[1][7][9]
What are the known degradation pathways for this compound? Published studies indicate that this compound is susceptible to degradation under various conditions, with hydrolysis being a significant pathway.[7][11] It is known to be highly sensitive to hydrolysis across a range of pH values, as well as to oxidation and photolysis.[7]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks observed in the chromatogram during HPLC analysis. - Formation of new degradation products. - Contamination from the solvent, container, or handling. - Interaction with excipients in the formulation.- Perform forced degradation studies to identify potential degradation products and compare their retention times with the unexpected peaks.[1][9] - Analyze a blank (solvent without this compound) to rule out solvent contamination. - Evaluate the compatibility of the this compound solution with the container closure system.
Loss of this compound potency is faster than expected under accelerated stability conditions. - The formulation is not sufficiently robust. - The storage conditions are more stressful than anticipated. - The analytical method is not accurately quantifying the remaining this compound.- Re-evaluate the formulation, considering the use of buffering agents or antioxidants. - Verify the temperature and humidity of the stability chambers. - Re-validate the analytical method for accuracy and precision.[6]
Changes in the physical appearance of the solution (e.g., color change, precipitation). - Chemical degradation of this compound leading to colored degradants. - Precipitation of this compound or excipients due to changes in pH or temperature. - Interaction with the container material.- Characterize the precipitate to determine its identity. - Monitor the pH of the solution throughout the stability study. - Investigate potential leachables from the container closure system.
Inconsistent results between different batches of this compound solution. - Variability in the manufacturing process. - Differences in the quality of the starting materials (API and excipients). - Inconsistent handling or storage of the batches prior to the stability study.- Review the manufacturing process for any deviations. - Ensure consistent quality of all raw materials. - Standardize the handling and storage procedures for all stability batches.

Experimental Protocols

Protocol: Forced Degradation Study of this compound Solution

1. Objective: To identify the potential degradation products of this compound and establish the degradation pathways under various stress conditions.[1][9]

2. Materials:

  • This compound active pharmaceutical ingredient (API)

  • Solvents (e.g., water, acetonitrile, methanol)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Stability chambers (for thermal and photostability testing)

  • Validated stability-indicating HPLC method

3. Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C). Withdraw samples at various time points.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

4. Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol: Long-Term and Accelerated Stability Testing

1. Objective: To determine the shelf life and recommend storage conditions for the this compound solution.

2. Materials:

  • At least three batches of the final this compound solution in the proposed container closure system.[3]

  • Stability chambers set to the required conditions.

3. Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

(Based on ICH Q1A(R2) guidelines)

4. Parameters to be Tested: The following attributes of the this compound solution should be tested at each time point:

  • Appearance

  • pH

  • Assay of this compound

  • Degradation products/Impurities

  • (If applicable) Preservative content, sterility, and particulate matter.[4][12]

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Analysis & Evaluation A Select Batches of This compound Solution B Define Stability Protocol (ICH Guidelines) A->B C Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Acid/Base Hydrolysis C->D Inform Method Specificity E Oxidation C->E Inform Method Specificity F Thermal Stress C->F Inform Method Specificity G Photolytic Stress C->G Inform Method Specificity J Analyze Samples at Defined Time Points C->J D->J E->J F->J G->J H Long-Term (e.g., 25°C/60% RH) H->J I Accelerated (e.g., 40°C/75% RH) I->J K Evaluate Data: - Assay - Impurities - Physical Properties J->K L Establish Shelf Life & Storage Conditions K->L

Caption: Workflow for this compound Solution Stability Testing.

Logical_Relationship A This compound Solution (Initial State) B Stress Conditions (Heat, Light, pH, Oxidants) A->B D Stability-Indicating Method (e.g., HPLC) A->D C Degradation Products B->C C->D E Quantification of This compound & Degradants D->E F Establishment of Shelf-Life E->F

Caption: Logical Flow from Stress to Shelf-Life Determination.

References

Technical Support Center: Enhancing Oral Bioavailability of Tripamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of Tripamide in preclinical studies. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data presentation templates, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: Initial literature suggests this compound is "well absorbed." Why would we need to improve its oral bioavailability?

A1: While this compound is reported to be well absorbed from the gastrointestinal tract, several factors may still warrant efforts to enhance its oral bioavailability in a preclinical setting[1]:

  • Reducing Inter-Individual Variability: Even with good average absorption, high variability between subjects can lead to inconsistent exposure and unpredictable therapeutic outcomes. Improving the formulation can lead to more consistent absorption.

  • Minimizing Dose and Potential Side Effects: By increasing the fraction of the drug that reaches systemic circulation, the overall dose can potentially be lowered, which may reduce dose-dependent side effects.

  • Overcoming First-Pass Metabolism: this compound undergoes partial hepatic metabolism[1]. A significant portion of the absorbed drug may be metabolized by the liver before it reaches systemic circulation (the "first-pass effect"). Formulation strategies can sometimes help to partially bypass or reduce the impact of first-pass metabolism. Studies in rats have shown that this compound is rapidly metabolized, which could impact its systemic exposure after oral administration[2][3].

  • Enhancing Bioavailability in Different Preclinical Species: Absorption characteristics can vary significantly between species. A formulation that works well in one species may not be optimal in another. Developing a robust formulation can help ensure adequate exposure across different preclinical models.

Q2: What are the first critical steps to determine if this compound's oral bioavailability can be improved?

A2: The first and most critical step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. This will allow you to determine its Biopharmaceutics Classification System (BCS) class, which is a fundamental framework for predicting a drug's absorption characteristics and for guiding formulation development.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important?

A3: The BCS is a scientific framework that classifies drug substances into four categories based on their aqueous solubility and intestinal permeability:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of this compound will help identify the rate-limiting step for its oral absorption and guide the selection of the most appropriate formulation strategy. For instance, for a Class II drug, the primary challenge is its poor solubility, so the formulation should focus on enhancing dissolution. For a Class IV drug, both solubility and permeability are challenges that need to be addressed.

Troubleshooting and Experimental Guides

This section provides a step-by-step guide for researchers encountering challenges with this compound's oral bioavailability.

Step 1: Physicochemical Characterization of this compound

Before attempting any formulation work, it is essential to determine the fundamental physicochemical properties of your this compound drug substance.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values relevant to the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • Scintillation vials or glass test tubes

  • Shaker or rotator at 37°C

  • Centrifuge

  • HPLC system with a suitable column and method for this compound quantification

  • 0.45 µm syringe filters

Methodology:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the different pH buffers (e.g., 5 mg of this compound to 1 ml of buffer).

  • Seal the vials and place them in a shaker incubating at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Objective: To determine the in vitro intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for this compound quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral to apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, perform a Lucifer yellow permeability assay to confirm that the monolayer integrity was maintained throughout the experiment.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein.

Step 2: Determining the Biopharmaceutics Classification System (BCS) Class of this compound

Based on the data from the experiments above, you can classify this compound according to the BCS.

BCS Class Solubility Permeability Potential Challenge for Oral Bioavailability
Class I HighHighUnlikely to have major bioavailability issues unless subject to extensive first-pass metabolism.
Class II LowHighDissolution rate-limited absorption.
Class III HighLowPermeability-limited absorption.
Class IV LowLowSignificant challenges with both solubility and permeability.[4][5]

This table provides a general framework for classifying drug substances.

Step 3: Formulation Strategies Based on Potential BCS Class

If your experiments indicate that this compound is a BCS Class II or IV compound, the following formulation strategies can be employed to improve its oral bioavailability.

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolve a specific ratio of this compound and the polymer carrier (e.g., 1:1, 1:3, 1:5 w/w) in the common solvent.

  • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • A thin film will form on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and polymers. Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[6][7][8]

Objective: To prepare a nanosuspension of this compound to improve its dissolution and oral absorption.

Materials:

  • Micronized this compound

  • A stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Disperse the micronized this compound in an aqueous solution of the stabilizer.

  • Subject the suspension to high-pressure homogenization for a specific number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).

  • Monitor the particle size distribution of the nanosuspension during the process using a particle size analyzer (e.g., dynamic light scattering).

  • Continue homogenization until the desired particle size is achieved (typically < 500 nm).

  • The final nanosuspension can be used as a liquid formulation or can be further processed into a solid dosage form (e.g., by spray drying or lyophilization).

  • Characterize the nanosuspension for particle size, zeta potential, drug content, and dissolution rate.

Step 4: In Vivo Evaluation of Formulations

Once you have developed prototype formulations, their in vivo performance must be evaluated in a relevant preclinical species (e.g., rats or dogs).

Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (fasted overnight)

  • This compound formulations (e.g., simple suspension, solid dispersion, nanosuspension)

  • Intravenous formulation of this compound (for absolute bioavailability determination)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Divide the rats into groups, with each group receiving a different formulation. Include a group for intravenous administration.

  • Administer the oral formulations via oral gavage at a specific dose.[9] Administer the intravenous formulation via the tail vein.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) for each formulation using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation

Present your quantitative data in clear, structured tables to facilitate comparison between different formulations.

Table 1: Illustrative Physicochemical Properties of this compound (Note: This table contains hypothetical data for illustrative purposes.)

ParameterValueMethod
Aqueous Solubility (pH 1.2)0.05 mg/mLShake-flask
Aqueous Solubility (pH 6.8)0.02 mg/mLShake-flask
Caco-2 Permeability (Papp A-B)15 x 10⁻⁶ cm/sCaco-2 Assay
Caco-2 Permeability (Papp B-A)30 x 10⁻⁶ cm/sCaco-2 Assay
Efflux Ratio2.0-
Predicted BCS Class Class II -

Table 2: Illustrative In Vitro Dissolution of Different this compound Formulations (Note: This table contains hypothetical data for illustrative purposes.)

Formulation% Drug Released at 15 min% Drug Released at 60 min
Simple Suspension15%35%
Solid Dispersion (1:3 Drug:PVP K30)60%95%
Nanosuspension85%>99%

Table 3: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (Note: This table contains hypothetical data for illustrative purposes.)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)F (%)
Simple Suspension150 ± 352.0950 ± 21025
Solid Dispersion450 ± 901.02850 ± 55075
Nanosuspension600 ± 1200.53200 ± 60084

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving the oral bioavailability of this compound.

bcs_classification_workflow cluster_0 Step 1: Physicochemical Characterization cluster_1 Step 2: BCS Classification cluster_2 Step 3: Formulation Strategy solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) bcs_class Classify this compound (Class I, II, III, or IV) solubility->bcs_class permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) permeability->bcs_class formulation Select Appropriate Formulation Strategy bcs_class->formulation

Caption: Workflow for BCS Classification of this compound.

formulation_decision_tree start BCS Class of this compound class2 Class II (Low Solubility, High Permeability) start->class2 class4 Class IV (Low Solubility, Low Permeability) start->class4 strategy2 Focus on Solubility Enhancement: - Solid Dispersion - Nanosuspension - Micronization class2->strategy2 strategy4 Address both Solubility & Permeability: - Nanosuspension - Lipid-Based Formulations (e.g., SMEDDS) - Permeation Enhancers class4->strategy4

Caption: Formulation Strategy Decision Tree.

solid_dispersion_workflow start Start dissolve Dissolve this compound & Polymer in a Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry the Film (Vacuum Oven) evaporate->dry mill Pulverize and Sieve dry->mill characterize Characterize Solid Dispersion (Dissolution, DSC, XRD) mill->characterize end End characterize->end

Caption: Experimental Workflow for Solid Dispersion.

nanosuspension_workflow start Start disperse Disperse Micronized this compound in Stabilizer Solution start->disperse homogenize High-Pressure Homogenization disperse->homogenize particle_size Monitor Particle Size homogenize->particle_size Iterate until desired size particle_size->homogenize characterize Characterize Nanosuspension (Size, Zeta Potential, Dissolution) particle_size->characterize end End characterize->end

Caption: Experimental Workflow for Nanosuspension.

References

Validation & Comparative

Tripamide and Glucose Metabolism: A Comparative Analysis with Other Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the metabolic side effects of antihypertensive agents is paramount. This guide provides a detailed comparison of tripamide's effect on glucose metabolism versus other commonly prescribed diuretics, supported by experimental data and mechanistic insights.

Quantitative Comparison of Metabolic Effects

The following table summarizes the key metabolic parameters affected by this compound and other diuretics based on available clinical data.

Diuretic ClassDiuretic AgentDosageStudy PopulationChange in Fasting Plasma Glucose (FPG)Change in HbA1cChange in Serum Potassium (K+)Citation(s)
Thiazide-like This compound 10 mg/day Hypertensive patients with Type II Diabetes No significant change Not reported Less reduction than HCTZ [1]
10 mg/day Nondiabetic hypertensive patients No significant change Not reported Less reduction than HCTZ [1]
ThiazideHydrochlorothiazide (HCTZ)50 mg/dayHypertensive patients with Type II DiabetesIncreaseNot reportedSignificant reduction[1]
12.5 mg/day (with ACE inhibitor)Hypertensive patients with Type II DiabetesNo significant difference from indapamide7.2 ± 0.3%4.5 ± 0.1 mmol/l[2]
Thiazide-likeIndapamide2.5 mg/day (with ACE inhibitor)Hypertensive patients with Type II DiabetesNo significant difference from HCTZ7.8 ± 0.4%4.3 ± 0.1 mmol/l[2]
1.5 mg/day (SR)Hypertensive patients with Type 2 DiabetesNo significant changeNo significant changeNo significant change[3]
Thiazide-likeChlorthalidone≤25 mg/dayHypertensive patientsLess increase in FPG than higher dosesNot reportedNot specified[4]
Loop DiureticFurosemideNot specifiedNormal and diabetic subjectsMinimal to no significant effectNot reportedMinimal net loss[5][6]
Loop DiureticBumetanideNot specifiedNormal subjectsSignificant improvement in glucose toleranceNot reportedMinimal net loss[5]

Experimental Protocols

A key study directly comparing this compound and hydrochlorothiazide provides valuable insights into their differential effects on glucose metabolism.

Study: Effect of this compound on glucose tolerance in patients with hypertension.[1]

  • Objective: To compare the effects of this compound and hydrochlorothiazide on blood pressure and glucose tolerance in hypertensive patients with and without type II diabetes mellitus.[1]

  • Study Design: A comparative study.[1]

  • Participants: 20 hypertensive patients, of whom 10 had type II diabetes mellitus.[1]

  • Intervention: Each patient received 4 weeks of treatment with this compound (10 mg daily) and, at a separate time, 4 weeks of treatment with hydrochlorothiazide (50 mg daily).[1]

  • Methodology: Intravenous glucose tolerance tests (IVGTT) were performed before and after each treatment period to assess glucose disappearance and plasma insulin response.[1]

  • Key Findings:

    • In patients with type II diabetes, hydrochlorothiazide significantly increased serum glucose levels, whereas this compound had no effect.[1]

    • In nondiabetic hypertensive patients, neither this compound nor hydrochlorothiazide produced a significant change in the glucose disappearance curve or plasma insulin response.[1]

    • Hydrochlorothiazide caused a greater decrease in serum potassium levels compared to this compound.[1]

Signaling Pathway: Diuretic-Induced Hyperglycemia

The primary mechanism by which certain diuretics, particularly thiazides, can impair glucose metabolism is linked to the induction of hypokalemia (low potassium levels). This, in turn, affects insulin secretion from pancreatic β-cells.

G cluster_0 Pancreatic β-cell cluster_1 Effect of Thiazide Diuretics Glucose Glucose Metabolism Glucose Metabolism (Glycolysis) Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_channel ATP-sensitive K+ Channel (KATP) ATP->K_channel Closes Depolarization Membrane Depolarization K_channel->Depolarization Causes Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Blood_glucose Blood Glucose Homeostasis Insulin_secretion->Blood_glucose Lowers Thiazide Thiazide Diuretics Hypokalemia Hypokalemia (↓ Extracellular K+) Thiazide->Hypokalemia Hyperpolarization Membrane Hyperpolarization Hypokalemia->Hyperpolarization Induces Hyperpolarization->Depolarization Inhibits

Caption: Thiazide-induced hypokalemia and its impact on insulin secretion.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the metabolic effects of different diuretics.

G cluster_0 Pre-screening cluster_1 Randomization & Intervention cluster_2 Follow-up & Data Collection cluster_3 Analysis A Patient Recruitment (e.g., Hypertensive patients) B Informed Consent A->B C Baseline Assessment (BP, FPG, HbA1c, K+) B->C D Randomization C->D E1 Group A: this compound D->E1 E2 Group B: Comparator Diuretic D->E2 F Treatment Period (e.g., 4-12 weeks) E1->F E2->F G Regular Monitoring (Adverse events, compliance) F->G H End-of-Study Assessment (BP, FPG, HbA1c, K+) G->H I Data Analysis (Statistical Comparison) H->I J Conclusion & Reporting I->J

Caption: Workflow of a comparative diuretic clinical trial.

Discussion

The available evidence suggests that this compound has a more favorable profile regarding glucose metabolism compared to higher doses of hydrochlorothiazide, particularly in patients with pre-existing type II diabetes.[1] The mechanism underlying the adverse glycemic effects of many thiazide and thiazide-like diuretics is strongly linked to their potential to induce hypokalemia.[7][8][9] This reduction in serum potassium can hyperpolarize pancreatic β-cells, making it more difficult for them to depolarize in response to glucose, thereby impairing insulin secretion.[10][11][12]

Indapamide, another thiazide-like diuretic, has shown mixed results. Some studies suggest it is metabolically neutral or even beneficial compared to standard diuretics, while another study in combination with an ACE inhibitor showed a higher HbA1c compared to low-dose hydrochlorothiazide.[2][3][13][14] Loop diuretics like furosemide and bumetanide generally appear to have a minimal impact on glucose metabolism, with some evidence suggesting bumetanide may even improve glucose tolerance.[5][6] Furosemide may, however, directly inhibit key glycolytic enzymes.[15]

It is important to note that the metabolic effects of thiazide diuretics are often dose-dependent, with lower doses exhibiting a more favorable safety profile.[4][16]

Conclusion

This compound appears to be a metabolically neutral diuretic with respect to glucose homeostasis, distinguishing it from some other thiazide and thiazide-like diuretics that can adversely affect glycemic control, especially at higher doses. The primary mechanism for diuretic-induced hyperglycemia is related to hypokalemia-induced impairment of insulin secretion. For researchers and clinicians, the choice of diuretic in patients with or at risk for diabetes should consider these differential metabolic effects. Further head-to-head clinical trials are warranted to provide a more definitive comparison of this compound with other newer generation diuretics.

References

Assessing the Cardiovascular Side-Effect Profile of Tripamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular side-effect profile of Tripamide with other commonly prescribed diuretics. The information is supported by experimental data to aid in the assessment of its therapeutic potential and safety.

This compound, a thiazide-like diuretic, is primarily used in the management of hypertension.[1] Its mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] While effective in lowering blood pressure, its use, like other diuretics, is associated with a range of cardiovascular side effects. This guide offers a comparative analysis of this compound's cardiovascular safety profile against other major classes of diuretics: thiazide and thiazide-like diuretics, loop diuretics, and potassium-sparing diuretics.

Comparative Analysis of Cardiovascular Side Effects

The primary cardiovascular side effects associated with diuretic use stem from their intended physiological actions, leading to alterations in electrolyte concentrations and fluid balance. These changes can precipitate events ranging from postural hypotension to life-threatening arrhythmias. The following tables summarize the key cardiovascular adverse effects and quantitative data where available.

Thiazide and Thiazide-like Diuretics: this compound, Hydrochlorothiazide, Chlorthalidone, and Indapamide

This class of diuretics is a cornerstone in hypertension management. However, their impact on electrolyte balance, particularly potassium levels, is a key consideration for cardiovascular safety.

Table 1: Cardiovascular Side-Effect Profile of Thiazide and Thiazide-like Diuretics

Side EffectThis compoundHydrochlorothiazide (HCTZ)ChlorthalidoneIndapamide
Hypokalemia Can occur, potentially leading to arrhythmias.[1]Mild hypokalemia (serum potassium <3.5 mEq/L) occurred in approximately 50% of patients on low-dose therapy in one study.[2]Associated with an increased incidence of hypokalemia compared to HCTZ (6.0% vs. 4.4% in one trial).[3]Can cause low blood potassium.[4]
Arrhythmias Risk increased with hypokalemia.[1]In a study of hypertensive men with LVH, HCTZ did not worsen ventricular arrhythmias despite a decrease in serum potassium.[5]-Risk of heart rhythm problems with electrolyte imbalance.
Hypotension Orthostatic hypotension can occur.Can cause dizziness and lightheadedness, indicative of hypotension.-Can cause low blood pressure.[4]
Major Adverse Cardiovascular Events (MACE) Data not available.Did not show a lower occurrence of major cardiovascular outcomes compared to chlorthalidone in a large pragmatic trial.[3]Showed a significant reduction in cardiovascular events compared to HCTZ in a retrospective cohort analysis.[6]A pooled analysis of four trials showed significant risk reductions in all-cause death, cardiovascular death, and stroke.[7]
Loop Diuretics: Furosemide, Bumetanide, and Torsemide

Loop diuretics are potent diuretics used in conditions like heart failure and severe edema. Their profound effect on fluid and electrolyte balance necessitates careful cardiovascular monitoring.

Table 2: Cardiovascular Side-Effect Profile of Loop Diuretics

Side EffectFurosemideBumetanideTorsemide
Hypokalemia A known side effect that can lead to arrhythmias.Hypokalemia is a common side effect.[8]Can cause hypokalemia.
Arrhythmias Electrolyte disturbances can predispose patients to serious cardiac arrhythmias.[9]Risk of arrhythmias, particularly in patients with a history of cardiac arrhythmias, is increased with hypokalemia.[8]Can cause fatal cardiac arrhythmias due to electrolyte disturbances.[10]
Hypotension Can cause hypotension.Hypotension occurred in less than 2% of patients in one report.[8]Can cause hypotension.[10]
Major Adverse Cardiovascular Events (MACE) A meta-analysis showed no significant difference in all-cause mortality compared to torsemide.[11]Data not available.A meta-analysis showed a lower risk of cardiac mortality (1.5% vs 4.4%) compared to furosemide.[11][12]
Potassium-Sparing Diuretics: Spironolactone, Eplerenone, Amiloride, and Triamterene

This class of diuretics is often used in combination with other diuretics to counteract potassium loss or as a primary treatment in conditions like heart failure and resistant hypertension. Their primary cardiovascular risk is hyperkalemia.

Table 3: Cardiovascular Side-Effect Profile of Potassium-Sparing Diuretics

Side EffectSpironolactoneEplerenoneAmilorideTriamterene
Hyperkalemia Incidence of 13.5% at 25 mg/day and 41.4% at 50 mg/day in one study.[13]Incidence of serious hyperkalemia was noted in some studies.[14]Can cause hyperkalemia in up to 10% of patients when used as monotherapy.[15]Hyperkalemia is a significant side effect, which can lead to cardiac arrest.[16]
Arrhythmias Risk of arrhythmias with hyperkalemia.Can reduce the incidence of cardiac arrhythmias.[17]Hyperkalemia can induce arrhythmias. Angina pectoris and arrhythmias are reported in less than 1% of patients.[15]Can cause slow or irregular heartbeat.[18]
Hypotension Can cause hypotension.Can lower blood pressure.Orthostatic hypotension is reported in less than 1% of patients.[15]Can cause dizziness and lightheadedness.[16]
Cardiac Remodeling -Has been shown to prevent adverse cardiac remodeling.[1][14]--

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical data. Below are summaries of the experimental protocols for key comparative studies cited in this guide.

Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events Trial
  • Study Design: A large-scale, pragmatic, randomized clinical trial.

  • Participants: 13,523 adults aged 65 years or older with hypertension, who were patients in the Department of Veterans Affairs health system.

  • Intervention: Participants were randomly assigned to either continue therapy with hydrochlorothiazide (25 or 50 mg daily) or switch to chlorthalidone (12.5 or 25 mg daily).

  • Primary Outcome: A composite of nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization for unstable angina, and non-cancer-related death.

  • Follow-up: The median follow-up period was 2.4 years.[3]

Torsemide vs. Furosemide in Patients with Heart Failure Meta-Analysis
  • Study Design: A systematic review and meta-analysis of published studies.

  • Included Studies: 19 studies (9 randomized controlled trials and 10 observational studies) comparing torsemide and furosemide use in heart failure patients, published from January 1996 through August 2019.

  • Participants: A total of 19,280 patients with heart failure.

  • Outcomes of Interest: Hospitalization due to heart failure, functional status (NYHA class), cardiac mortality, and all-cause mortality.

  • Follow-up: The mean follow-up duration was 15 months.[11][12]

Spironolactone and Hyperkalemia in Severe Heart Failure
  • Study Design: Analysis of data from a randomized clinical trial.

  • Participants: Patients with severe heart failure.

  • Intervention: Patients were randomized to receive either spironolactone (25 mg or 50 mg daily) or a placebo.

  • Primary Outcome: Incidence of hyperkalemia.

  • Monitoring: Serum potassium levels were monitored throughout the trial.[13]

Signaling Pathways and Mechanisms of Cardiovascular Side Effects

The cardiovascular side effects of diuretics are primarily mediated by their effects on ion transport in the kidneys, leading to electrolyte imbalances. These imbalances, in turn, affect cellular electrophysiology, particularly in the heart.

Diuretic-Induced Hypokalemia and Arrhythmogenesis

Thiazide and loop diuretics increase the excretion of potassium, leading to hypokalemia. Low extracellular potassium levels hyperpolarize the resting membrane potential of cardiomyocytes and prolong the duration of the action potential. This can create an electrophysiological environment ripe for the development of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which can trigger ventricular arrhythmias.

Diuretic Thiazide/Loop Diuretic Kidney Kidney (Distal Tubule/Loop of Henle) Diuretic->Kidney Inhibits Na+ reabsorption K_Excretion Increased Potassium (K+) Excretion Kidney->K_Excretion Hypokalemia Hypokalemia (Low Serum K+) K_Excretion->Hypokalemia Cardiomyocyte Cardiomyocyte Hypokalemia->Cardiomyocyte RMP Hyperpolarization of Resting Membrane Potential Cardiomyocyte->RMP APD Prolongation of Action Potential Duration Cardiomyocyte->APD EAD_DAD Early & Delayed Afterdepolarizations (EADs/DADs) RMP->EAD_DAD APD->EAD_DAD Arrhythmia Ventricular Arrhythmias EAD_DAD->Arrhythmia

Caption: Signaling pathway of diuretic-induced hypokalemia leading to arrhythmias.

Potassium-Sparing Diuretic-Induced Hyperkalemia and Cardiac Effects

Potassium-sparing diuretics, by inhibiting sodium reabsorption in the collecting duct, reduce potassium excretion, leading to hyperkalemia. Elevated extracellular potassium levels depolarize the resting membrane potential of cardiomyocytes. This depolarization inactivates sodium channels, slowing conduction velocity, and can lead to various cardiac arrhythmias, including bradycardia, AV block, and, in severe cases, ventricular fibrillation or asystole.

K_Sparing_Diuretic Potassium-Sparing Diuretic Collecting_Duct Kidney (Collecting Duct) K_Sparing_Diuretic->Collecting_Duct Inhibits Na+ reabsorption K_Retention Decreased Potassium (K+) Excretion Collecting_Duct->K_Retention Hyperkalemia Hyperkalemia (High Serum K+) K_Retention->Hyperkalemia Cardiomyocyte Cardiomyocyte Hyperkalemia->Cardiomyocyte RMP_Depolarization Depolarization of Resting Membrane Potential Cardiomyocyte->RMP_Depolarization Na_Channel_Inactivation Inactivation of Sodium (Na+) Channels RMP_Depolarization->Na_Channel_Inactivation Conduction_Slowing Slowed Conduction Velocity Na_Channel_Inactivation->Conduction_Slowing Arrhythmia Bradycardia, AV Block, Ventricular Fibrillation/Asystole Conduction_Slowing->Arrhythmia

Caption: Signaling pathway of potassium-sparing diuretic-induced hyperkalemia.

Experimental Workflow for Assessing Diuretic-Induced Arrhythmias

A typical experimental workflow to assess the arrhythmogenic potential of a diuretic in a clinical trial setting is outlined below.

Patient_Recruitment Patient Recruitment (e.g., Hypertensive Patients) Washout Medication Washout Period Patient_Recruitment->Washout Baseline Baseline Assessment (ECG, Serum Electrolytes) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Diuretic Treatment Group Randomization->Group_A Group_B Placebo/Comparator Group Randomization->Group_B Follow_up Follow-up Period (e.g., 6 months) Group_A->Follow_up Group_B->Follow_up Monitoring Regular Monitoring (Ambulatory ECG, Electrolytes) Follow_up->Monitoring Data_Analysis Data Analysis (Incidence of Arrhythmias, Electrolyte Changes) Monitoring->Data_Analysis Conclusion Conclusion on Arrhythmogenic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for a diuretic clinical trial assessing arrhythmias.

References

A Cross-Species Comparative Analysis of Tripamide Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Tripamide, a sulfonamide-derived diuretic and antihypertensive agent, across various species. The following sections detail the available pharmacokinetic parameters, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Parameters: A Cross-Species Overview

While extensive quantitative pharmacokinetic data for this compound across multiple species remains limited in publicly available literature, this section summarizes the currently accessible information. Further targeted studies are warranted to fully elucidate the comparative pharmacokinetics.

Pharmacokinetic ParameterHumanRatDogMonkey
Administration Route OralIV, Oral--
Dose (mg/kg) 10, 25, 50, 100 (daily)6.25, 12.5, 25, 37.5 (IV)--
Tmax (Time to Peak Concentration) ~ a few hours---
Half-life (t½) Allows for once-daily dosing---
Metabolism Partial hepatic metabolismRapidly metabolized--
Excretion Primarily renal---
Major Metabolites -4-chloro-3-sulphamoylbenzoic acid--

Note: "-" indicates data not found in the searched literature.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively reported. However, based on general practices for similar compounds, the following methodologies are likely employed.

Drug Administration
  • Oral Administration (Rats): this compound is typically dissolved in a suitable vehicle and administered via oral gavage. Fasting animals are often used to ensure consistent absorption.[1][2][3][4]

  • Intravenous Administration (Rats): For intravenous studies, this compound is dissolved in a sterile vehicle and injected, often into the tail vein.[5]

Sample Collection
  • Blood Sampling (Rats): Blood samples are collected at predetermined time points post-dosing. Common collection sites include the tail vein or via cardiac puncture for terminal collection.[1] Plasma is then separated by centrifugation for analysis.

Analytical Methodology
  • Sample Preparation: A common technique for preparing plasma samples for analysis is protein precipitation. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[6]

  • Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like plasma.[6][7][8][9] This method allows for the separation of the parent drug from its metabolites and endogenous interferences, ensuring accurate measurement.

Metabolic Pathways and Experimental Workflows

The metabolism of this compound has been investigated in rats, revealing several key pathways. The following diagrams illustrate the general metabolic process and a typical experimental workflow for a pharmacokinetic study.

This compound Metabolic Pathway Figure 1: Proposed Metabolic Pathway of this compound in Rats This compound This compound Metabolites Metabolites This compound->Metabolites Hepatic Metabolism Excretion Renal Excretion This compound->Excretion Major_Metabolite 4-chloro-3-sulphamoylbenzoic acid (Major Metabolite in Rat Blood) Metabolites->Major_Metabolite Metabolites->Excretion

Caption: Proposed Metabolic Pathway of this compound in Rats.

Pharmacokinetic Study Workflow Figure 2: General Workflow for a Preclinical Pharmacokinetic Study cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., Oral Gavage in Rats) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Time Points Sample_Processing Plasma Separation & Protein Precipitation Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: General Workflow for a Preclinical Pharmacokinetic Study.

Summary and Future Directions

The available data indicates that this compound is a well-absorbed diuretic with a half-life suitable for once-daily dosing in humans.[10] In rats, it undergoes rapid metabolism, with 4-chloro-3-sulphamoylbenzoic acid being a major metabolite in the blood.[11]

To build a more complete cross-species pharmacokinetic profile of this compound, further research is essential. Specifically, studies are needed to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, and plasma protein binding in dogs and monkeys. Such data will be invaluable for extrapolating preclinical findings to human clinical scenarios and for optimizing the therapeutic use of this compound.

References

Efficacy of Tripamide in Salt-Sensitive Versus Salt-Resistant Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salt-sensitive hypertension is characterized by an exaggerated blood pressure response to dietary salt intake and is often associated with impaired renal sodium excretion. Thiazide-like diuretics, such as Tripamide, are logically poised to be particularly effective in this patient population due to their primary mechanism of action: blocking sodium reabsorption in the kidneys. This guide explores the pharmacological basis for this expected efficacy, presents available clinical data for this compound in general hypertensive populations, and contextualizes these findings with data from other thiazide-like diuretics in salt-sensitive hypertension. We also provide detailed experimental protocols for assessing salt sensitivity and visualize key signaling pathways to support further research and drug development efforts.

Data Presentation: this compound and Comparable Diuretics

The following tables summarize quantitative data from clinical studies on this compound in essential hypertension and comparative data for other thiazide-like diuretics, which are often used as a reference for efficacy in salt-sensitive hypertension.

Table 1: Clinical Efficacy of this compound in Essential Hypertension

ParameterDosageStudy PopulationChange in Blood Pressure (Systolic/Diastolic)Key Biochemical ChangesReference
Mean Arterial Pressure10-100 mg/day24 hospitalized patients with essential hypertensionSignificant reduction in standing arterial pressure across all dosesSignificant decrease in serum potassium (at 25 and 100 mg), decrease in serum chloride, and increase in serum uric acid (all doses)[1]
Supine Blood Pressure10 mg/day159 patients with essential hypertension-6/-5 mm HgLess decrease in serum potassium (0.2 mEq/L) and less increase in serum uric acid (0.7 mg/dL) compared to hydrochlorothiazide
Standing Blood Pressure10 mg/day159 patients with essential hypertension-8/-5 mm Hg

Note: The studies cited for this compound did not stratify patients based on salt sensitivity.

Table 2: Efficacy of Other Thiazide-like Diuretics in Salt-Sensitive Hypertension

DiureticDosageStudy PopulationChange in Blood Pressure (Systolic/Diastolic)Key FindingsReference
Hydrochlorothiazide (in combination with a Calcium Channel Blocker)Not specifiedAdult salt-sensitive hypertensive patientsSignificantly more efficacious in reducing blood pressure compared to placebo and ARBsCombination therapy with a CCB and moderate salt intake was found to be optimal.[2][3]
Indapamide1.25 mg/dayHypertensive patients with inadequate BP response to an ACE inhibitor (a population often exhibiting salt sensitivity)Significant additional reduction in clinic and ambulatory blood pressureGreater efficacy and longer duration of action than dietary sodium restriction alone.[4]

Experimental Protocols

1. Assessment of Salt Sensitivity of Blood Pressure

A common method to diagnose salt sensitivity involves a controlled dietary sodium intervention.

  • Protocol:

    • Baseline Phase: Participants consume their usual diet for a set period (e.g., 3-7 days) while baseline blood pressure is monitored.

    • Low-Sodium Phase: Participants are placed on a low-sodium diet (e.g., <50 mmol/day) for a period of 5-7 days. Blood pressure is measured daily.

    • High-Sodium Phase: Following the low-sodium phase, participants are switched to a high-sodium diet (e.g., >200 mmol/day), often supplemented with sodium chloride tablets, for 5-7 days. Blood pressure is measured daily.

    • Classification:

      • Salt-Sensitive: A significant increase in mean arterial pressure (e.g., ≥10 mmHg) from the low-sodium to the high-sodium phase.

      • Salt-Resistant: A minimal or no change in mean arterial pressure (e.g., <5 mmHg) between the two phases.

2. Acute Salt Loading and Depletion Protocol

For more rapid assessment, an intravenous saline infusion and diuretic-induced depletion protocol can be used.

  • Protocol:

    • Salt and Volume Depletion: Patients are placed on a low-sodium diet and administered a loop diuretic (e.g., furosemide) to induce natriuresis. Blood pressure is measured after depletion.

    • Salt Loading: An intravenous infusion of a specified volume of normal saline (e.g., 2 liters over 4 hours) is administered.

    • Blood Pressure Measurement: Blood pressure is measured at the end of the saline infusion.

    • Classification: The difference in mean arterial pressure between the salt-loaded and salt-depleted states is used to classify individuals as salt-sensitive or salt-resistant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Salt_Sensitive_Hypertension_Pathway cluster_stimulus Stimulus cluster_pathophysiology Pathophysiology in Salt-Sensitive Individuals cluster_outcome Outcome High Salt Intake High Salt Intake Impaired Renal Sodium Excretion Impaired Renal Sodium Excretion High Salt Intake->Impaired Renal Sodium Excretion RAAS Not Adequately Suppressed RAAS Not Adequately Suppressed High Salt Intake->RAAS Not Adequately Suppressed Increased Sympathetic Nervous System Activity Increased Sympathetic Nervous System Activity High Salt Intake->Increased Sympathetic Nervous System Activity Endothelial Dysfunction Endothelial Dysfunction High Salt Intake->Endothelial Dysfunction Volume Expansion Volume Expansion Impaired Renal Sodium Excretion->Volume Expansion Increased Vascular Resistance Increased Vascular Resistance RAAS Not Adequately Suppressed->Increased Vascular Resistance Increased Sympathetic Nervous System Activity->Increased Vascular Resistance Endothelial Dysfunction->Increased Vascular Resistance Salt-Sensitive Hypertension Salt-Sensitive Hypertension Volume Expansion->Salt-Sensitive Hypertension Increased Vascular Resistance->Salt-Sensitive Hypertension

Caption: Pathophysiological mechanisms in salt-sensitive hypertension.

Tripamide_Mechanism_of_Action This compound This compound Distal Convoluted Tubule Distal Convoluted Tubule This compound->Distal Convoluted Tubule Inhibition of NCC Inhibition of NCC This compound->Inhibition of NCC Vasodilation Vasodilation This compound->Vasodilation Secondary Effect Na+-Cl- Cotransporter (NCC) Na+-Cl- Cotransporter (NCC) Distal Convoluted Tubule->Na+-Cl- Cotransporter (NCC) Na+-Cl- Cotransporter (NCC)->Inhibition of NCC Target of this compound Increased Na+ and Cl- Excretion Increased Na+ and Cl- Excretion Inhibition of NCC->Increased Na+ and Cl- Excretion Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Na+ and Cl- Excretion->Increased Water Excretion (Diuresis) Reduced Plasma Volume Reduced Plasma Volume Increased Water Excretion (Diuresis)->Reduced Plasma Volume Decreased Cardiac Output Decreased Cardiac Output Reduced Plasma Volume->Decreased Cardiac Output Reduced Blood Pressure Reduced Blood Pressure Decreased Cardiac Output->Reduced Blood Pressure Vasodilation->Reduced Blood Pressure

Caption: Mechanism of action of this compound in reducing blood pressure.

Experimental_Workflow_Salt_Sensitivity cluster_enrollment Patient Enrollment cluster_intervention Dietary Intervention cluster_measurement Measurement cluster_classification Classification Hypertensive Patients Hypertensive Patients Baseline Diet (3-7 days) Baseline Diet (3-7 days) Hypertensive Patients->Baseline Diet (3-7 days) Low Sodium Diet (5-7 days) Low Sodium Diet (5-7 days) Baseline Diet (3-7 days)->Low Sodium Diet (5-7 days) Daily Blood Pressure Monitoring Daily Blood Pressure Monitoring Baseline Diet (3-7 days)->Daily Blood Pressure Monitoring High Sodium Diet (5-7 days) High Sodium Diet (5-7 days) Low Sodium Diet (5-7 days)->High Sodium Diet (5-7 days) Low Sodium Diet (5-7 days)->Daily Blood Pressure Monitoring High Sodium Diet (5-7 days)->Daily Blood Pressure Monitoring Calculate Δ Mean Arterial Pressure Calculate Δ Mean Arterial Pressure Daily Blood Pressure Monitoring->Calculate Δ Mean Arterial Pressure Salt-Sensitive (ΔMAP ≥ 10 mmHg) Salt-Sensitive (ΔMAP ≥ 10 mmHg) Calculate Δ Mean Arterial Pressure->Salt-Sensitive (ΔMAP ≥ 10 mmHg) Salt-Resistant (ΔMAP < 5 mmHg) Salt-Resistant (ΔMAP < 5 mmHg) Calculate Δ Mean Arterial Pressure->Salt-Resistant (ΔMAP < 5 mmHg)

Caption: Experimental workflow for assessing salt sensitivity.

Discussion and Comparison

Efficacy in Salt-Sensitive Hypertension

  • Theoretical Efficacy: Salt-sensitive hypertension is fundamentally linked to the kidneys' inability to excrete sodium efficiently, leading to volume expansion and a subsequent rise in blood pressure with high salt intake.[5] this compound, as a thiazide-like diuretic, directly targets this pathophysiological hallmark. By inhibiting the Na+-Cl- cotransporter in the distal convoluted tubule, this compound promotes natriuresis and diuresis, thereby reducing plasma volume and lowering blood pressure.[6][7] This mechanism suggests that this compound should be highly effective in salt-sensitive individuals, whose hypertension is largely volume-dependent.

  • Evidence from Thiazide-like Diuretics: Clinical studies on other thiazide and thiazide-like diuretics support their efficacy in salt-sensitive populations. A network meta-analysis of antihypertensive agents in salt-sensitive patients found that a combination of a calcium channel blocker with hydrochlorothiazide was among the most effective treatments.[2][3] Given that this compound shares a similar mechanism of action with hydrochlorothiazide, it is plausible that it would demonstrate comparable efficacy in this patient group.

Efficacy in Salt-Resistant Hypertension

  • Theoretical Efficacy: In salt-resistant hypertension, blood pressure is less dependent on sodium and volume status. The underlying mechanisms may be more related to factors such as an overactive renin-angiotensin-aldosterone system (RAAS) or increased sympathetic nervous system activity. While the primary diuretic effect of this compound may be less critical in these patients, it is not expected to be ineffective.

  • Alternative Mechanisms of Action: this compound, like other thiazide-like diuretics, is thought to have vasodilatory effects that are independent of its diuretic action.[6] This may involve direct effects on vascular smooth muscle, contributing to a reduction in peripheral resistance. This secondary mechanism would be beneficial in lowering blood pressure in salt-resistant individuals as well. A study on this compound noted that the time courses of its antihypertensive and diuretic effects were disparate, suggesting an additional antihypertensive action beyond volume depletion.[1]

Conclusion

Based on its mechanism of action as a thiazide-like diuretic, this compound is expected to be a highly effective antihypertensive agent in patients with salt-sensitive hypertension. Its ability to promote sodium and water excretion directly counteracts the primary pathophysiological defect in this condition. While direct comparative clinical trial data is lacking, the established efficacy of other drugs in its class in this population provides strong indirect support for its use.

In salt-resistant hypertension, while the volume-depleting effects of this compound may be of lesser importance, its potential vasodilatory properties suggest it would still provide a clinically meaningful reduction in blood pressure.

Further research, specifically clinical trials designed to compare the efficacy of this compound in well-characterized salt-sensitive and salt-resistant hypertensive populations, is warranted to definitively establish its place in the management of these distinct hypertensive phenotypes. Such studies would provide valuable data to guide personalized antihypertensive therapy.

References

A Comparative Analysis of Tripamide's Potency Against Novel Diuretic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic potency of tripamide against a new generation of diuretic compounds. The information presented is intended to support research and development efforts in the field of renal pharmacology by offering a concise overview of mechanisms, potency data, and the experimental protocols used for evaluation.

Introduction to Diuretic Classes

This compound is a thiazide-like diuretic medication primarily used to manage hypertension and edema.[1][2] Its mechanism involves influencing the kidney's handling of electrolytes to increase urine output.[2] While effective, traditional diuretics like this compound can be associated with side effects such as electrolyte imbalances.[1][3] This has spurred the development of novel diuretic agents that target different pathways in the nephron, aiming for improved efficacy and a better safety profile.[3][4] These new classes include urea transporter (UT) inhibitors, vasopressin receptor antagonists, and renal outer medullary potassium channel (ROMK) inhibitors, among others.[4][5]

Mechanism of Action: A Comparative Overview

This compound: As a thiazide-like diuretic, this compound's primary action is the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron.[1][2] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).[2] Some studies also suggest that this compound may have an effect on the thick ascending limb of Henle's loop, similar to loop diuretics.[6]

Novel Diuretic Compounds:

  • Urea Transporter (UT) Inhibitors: These compounds, such as the experimental drug E3, specifically block urea transporters (UT-A1 and UT-B).[7] By inhibiting urea reabsorption in the collecting duct, they reduce the osmotic gradient in the renal medulla, which in turn decreases water reabsorption and increases urine output. This mechanism offers the potential for salt-sparing diuresis.[3][7]

  • ROMK Inhibitors: These agents, like the developmental compound MK-7145, target the renal outer medullary potassium channel (ROMK).[8] ROMK is crucial for potassium secretion into the tubular fluid, which is necessary for the proper function of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb. Inhibiting ROMK disrupts this process, leading to a potent natriuretic and diuretic effect.[5][8]

  • Vasopressin Receptor Antagonists (Vaptans): This class of drugs blocks the action of vasopressin (antidiuretic hormone) on the V2 receptor in the collecting ducts. This prevents the insertion of aquaporin-2 water channels into the cell membrane, resulting in increased free water excretion (aquaresis) without significant electrolyte loss.[4][5]

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: While developed as anti-diabetic agents, these drugs also exhibit diuretic effects by blocking glucose and sodium reabsorption in the proximal tubule.[4]

Data Presentation: Potency Comparison

The following table summarizes available potency data for this compound and selected novel diuretic compounds. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental models and conditions.

Compound ClassCompound NameTargetPotency MetricValueSpecies/ModelReference
Thiazide-like This compoundNCCEffective Dose10 - 100 mg/dayHuman[9]
Thiazide-like HydrochlorothiazideNCCComparative Dose50 mg/dayHuman[10]
Loop Diuretic FurosemideNKCC2Standard Dose10 mg/kgMice[11]
Loop Diuretic TorasemideNKCC2Potency vs Furosemide~8x greater (diuresis)Human[12]
UT Inhibitor E3UT-A1 / UT-BInhibitory ActivityNanomolar levelIn vitro[7]
ROMK Inhibitor Compound AROMKIC50< 100 nMIn vitro[8]
ROMK Inhibitor MK-7145ROMKNatriuresis vs Vehicle~8-fold increasePre-clinical[8]

Experimental Protocols

In Vivo Diuretic Activity Assessment (Lipschitz Test)

This is a standard method for screening diuretic compounds in animal models.[13]

Objective: To determine the diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) activity of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (100-200g) are typically used.[14] Animals are fasted overnight with free access to water.[11]

  • Grouping: Animals are divided into at least three groups: a control group (vehicle, e.g., normal saline), a standard group (e.g., Furosemide or Hydrochlorothiazide), and one or more test groups receiving different doses of the novel compound.[14][15]

  • Administration: The test compound, standard drug, or vehicle is administered, often orally (p.o.) or intraperitoneally (i.p.). Immediately after, all animals receive a fluid load (e.g., 0.9% NaCl solution) to promote diuresis.[11][13]

  • Urine Collection: Animals are placed individually in metabolic cages designed to separate urine and feces. Urine is collected at set intervals, typically hourly for the first 5 hours and then cumulatively up to 24 hours.[14][16]

  • Analysis:

    • Urine Volume: The total volume of urine excreted per animal (often normalized to body weight) is measured.[13]

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine are determined using a flame photometer or ion-selective electrode (ISE) analyzer.[11][16]

  • Evaluation Parameters:

    • Diuretic Index (Lipschitz Value): Urine output of the test group / Urine output of the standard group.[14] A value >1.0 indicates a positive effect.[13]

    • Saluretic Activity: Calculated as the sum of Na+ and Cl- excretion.[14][16]

    • Natriuretic Activity: Calculated as the ratio of Na+ excretion to K+ excretion.[14][16]

    • Carbonic Anhydrase Inhibition: Calculated from the ratio of Cl- to the sum of Na+ and K+ excretion.[14]

In Vitro Isolated Perfused Tubule Assay

This technique allows for the direct investigation of a compound's effect on specific segments of the nephron.[17]

Objective: To measure changes in solute and water transport across the tubular epithelium in the presence of a test compound.

Methodology:

  • Tubule Dissection: A specific segment of the renal tubule (e.g., distal convoluted tubule, thick ascending limb) is carefully dissected from a kidney (often from a rabbit or mouse).[16]

  • Perfusion Setup: The isolated tubule is mounted between two concentric glass pipettes. One pipette perfuses an artificial tubular fluid through the lumen, while the other collects the fluid that exits the tubule. The entire preparation is submerged in a bath of physiologic solution resembling blood serum.[16][17]

  • Compound Application: The test compound is added to the luminal perfusate or the peritubular bath solution to assess its site of action.

  • Sample Collection & Analysis: The collected tubular fluid is analyzed for volume and solute concentration. An impermeable marker (e.g., inulin) is added to the initial perfusate to calculate water reabsorption.[16][17]

  • Evaluation: The net transport of ions (Na+, Cl-, etc.) and water is calculated by comparing the composition of the initial perfusate with the collected fluid. This provides direct evidence of the compound's inhibitory or stimulatory effect on transport proteins in that specific nephron segment.

Mandatory Visualizations

Signaling Pathways and Workflows

tripamide_pathway cluster_cell Lumen Tubular Lumen (Urine Side) Cell Distal Convoluted Tubule Cell NCC Na-Cl Cotransporter (NCC) Lumen->NCC Na+, Cl- Blood Peritubular Capillary (Blood Side) NaK_ATPase Na-K ATPase Pump Cell->NaK_ATPase Na+ Blood->NaK_ATPase 2 K+ NaK_ATPase->Blood 3 Na+ This compound This compound This compound->NCC Inhibits

Caption: Mechanism of action for this compound in the distal convoluted tubule.

ut_inhibitor_pathway cluster_cell Lumen Collecting Duct Lumen Cell Principal Cell UT Urea Transporter (UT-A1) Lumen->UT Urea Interstitium Medullary Interstitium Interstitium->Cell H₂O Reabsorption (Reduced) UT->Interstitium Urea UT_Inhibitor Novel UT Inhibitor (e.g., E3) UT_Inhibitor->UT Inhibits

Caption: Mechanism of action for a novel urea transporter (UT) inhibitor.

experimental_workflow start Animal Acclimation & Fasting grouping Group Allocation (Control, Standard, Test) start->grouping admin Compound & Fluid Administration grouping->admin collection Urine Collection (Metabolic Cages) admin->collection analysis Analysis collection->analysis volume Measure Urine Volume analysis->volume Quantitative electrolytes Measure Na+, K+, Cl- (Flame Photometry) analysis->electrolytes Qualitative evaluation Data Evaluation volume->evaluation electrolytes->evaluation

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Tripamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Tripamide.

This document provides critical safety and logistical information for the handling of this compound, a sulfonamide-derived diuretic and antihypertensive agent. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent accidental exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields to protect against dust and splashes.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat or disposable gown, to prevent skin contact.
Respiratory Protection A suitable respirator should be used to avoid inhalation of dust or aerosols, especially when handling the powdered form of the compound.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the designated handling area.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated place, away from direct sunlight and sources of ignition.

Disposal Plan:

The disposal of this compound and its containers must be managed to mitigate environmental risk, as the substance is very toxic to aquatic life with long-lasting effects.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization:

    • Place unused or waste this compound into a clearly labeled, sealed, and leak-proof container.

    • The container must be marked with the words "Hazardous Waste" and identify the contents.

  • Treatment and Disposal:

    • Disposal should be carried out through a licensed and approved hazardous waste disposal facility.

    • Do not dispose of this compound down the drain or in the general trash.

    • Follow all federal, state, and local environmental regulations for the disposal of chemical waste. The U.S. Environmental Protection Agency (EPA) provides comprehensive regulations under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., alcohol) and dispose of the cleaning materials as hazardous waste.

Quantitative Data

While specific occupational exposure limits (OELs) for this compound have not been established, its hazard classifications provide a basis for safe handling.

Hazard ClassificationGHS Category
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)

Experimental Protocols

Detailed experimental protocols for the specific safety and toxicity testing of this compound are not publicly available. However, the acute oral toxicity of a chemical substance is typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on the OECD 423 guideline for the Acute Toxic Class Method.[4][5][6][7]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance's toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, is withheld) overnight before administration of the substance.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • Step 1: Three animals are dosed at the selected starting level.

    • Subsequent Steps: Depending on the number of mortalities within the first 24-48 hours, the next step may involve dosing three more animals at a lower or higher fixed dose level.

  • Endpoint: The procedure is concluded when a clear outcome is observed that allows for classification of the substance into a GHS toxicity category.

Mechanism of Action

This compound functions as a thiazide-like diuretic. Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron in the kidneys.[8][9] This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine, along with water. This diuretic effect reduces the overall fluid volume in the blood vessels, which in turn lowers blood pressure.[9]

Tripamide_Mechanism_of_Action This compound Mechanism of Action cluster_0 Distal Convoluted Tubule Cell cluster_1 Physiological Effect This compound This compound NCC Na+/Cl- Symporter (NCC) This compound->NCC Inhibits Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Na_Cl_excretion Increased Na+ and Cl- Excretion Na_Cl_reabsorption->Na_Cl_excretion Leads to Water_excretion Increased Water Excretion (Diuresis) Na_Cl_excretion->Water_excretion Promotes Blood_Volume Decreased Blood Volume Water_excretion->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tripamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。